KIF18A-IN-10
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C26H30F2N6O4S |
|---|---|
Molekulargewicht |
560.6 g/mol |
IUPAC-Name |
2-(6-azaspiro[2.5]octan-6-yl)-N-[1-(3,3-difluorocyclobutyl)pyrazolo[3,4-b]pyridin-6-yl]-4-(2-hydroxyethylsulfonylamino)benzamide |
InChI |
InChI=1S/C26H30F2N6O4S/c27-26(28)14-19(15-26)34-23-17(16-29-34)1-4-22(30-23)31-24(36)20-3-2-18(32-39(37,38)12-11-35)13-21(20)33-9-7-25(5-6-25)8-10-33/h1-4,13,16,19,32,35H,5-12,14-15H2,(H,30,31,36) |
InChI-Schlüssel |
JKYUWOONBCWYMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CCN(CC2)C3=C(C=CC(=C3)NS(=O)(=O)CCO)C(=O)NC4=NC5=C(C=C4)C=NN5C6CC(C6)(F)F |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Mechanism of Action of KIF18A-IN-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KIF18A-IN-10 is a potent inhibitor of the mitotic kinesin KIF18A, a motor protein essential for the proper alignment of chromosomes during cell division. This technical guide delineates the mechanism of action of this compound, positioning it as a promising therapeutic agent for cancers characterized by chromosomal instability (CIN). By inhibiting the ATPase activity of KIF18A, this compound disrupts chromosome congression, leading to a prolonged mitotic arrest and subsequent apoptotic cell death, particularly in rapidly dividing cancer cells. This document provides a comprehensive overview of the biochemical and cellular effects of KIF18A inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and processes.
Introduction to KIF18A
Kinesin family member 18A (KIF18A) is a plus-end directed motor protein that plays a critical role in mitosis.[1] Its primary function is to regulate the dynamics of kinetochore microtubules, ensuring the precise alignment of chromosomes at the metaphase plate before their segregation into daughter cells.[1][2] KIF18A achieves this by moving along spindle microtubules towards their plus ends, where it suppresses microtubule growth and dampens chromosome oscillations.[3][4] In cancer, particularly in tumors with high levels of chromosomal instability, cancer cells exhibit a heightened dependency on KIF18A for their proliferation and survival.[5] This selective dependency makes KIF18A an attractive target for anticancer therapies.[6]
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor designed to specifically target the motor domain of KIF18A. Its inhibitory action is central to its potential as an anticancer agent.
Biochemical Potency
This compound demonstrates potent inhibition of KIF18A's ATPase activity. The half-maximal inhibitory concentration (IC50) is a key metric for its biochemical potency.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | KIF18A | 23.8 | Not Specified |
Table 1: Biochemical potency of this compound against KIF18A.[7]
Other known KIF18A inhibitors have been characterized using microtubule-stimulated ATPase assays, providing a reference for the potency of this class of compounds.
| Compound | Target | IC50 (nM) | Assay Type |
| KIF18A-IN-3 | KIF18A | 61 | Not Specified |
| KIF18A-IN-4 | KIF18A | 6160 | Not Specified |
| ATX020 | KIF18A | 14 | ATPase activity |
| Compound 3 | KIF18A | 8.2 | Microtubule-stimulated ATPase |
| Sovilnesib | KIF18A | 41.3 | Microtubule-stimulated ATPase |
Table 2: Biochemical potency of other KIF18A inhibitors.[8][9][10][11]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the ATPase activity of KIF18A. This enzymatic activity is crucial for the motor function of KIF18A, which involves moving along microtubules.
Figure 1: Inhibition of KIF18A's core motor function.
By inhibiting ATP hydrolysis, this compound effectively stalls the KIF18A motor protein on the microtubule, preventing it from reaching the plus ends to perform its regulatory function. This leads to a cascade of cellular consequences.
Cellular Consequences of KIF18A Inhibition
The inhibition of KIF18A by this compound triggers a series of events within the cell, particularly during mitosis.
References
- 1. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. Abstract PR001: KIF18A inhibition, via ATX020, leads to mitotic arrest and robust anti-tumor activity through a synthetic lethal interaction with chromosome instability | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 7. Kinesin Family Member-18A (KIF18A) Promotes Cell Proliferation and Metastasis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KIF18A promotes head and neck squamous cell carcinoma invasion and migration via activation of Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 11. researchgate.net [researchgate.net]
KIF18A-IN-10: A Selective Inhibitor of the Mitotic Kinesin KIF18A for Chromosomally Unstable Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kinesin family member 18A (KIF18A) has emerged as a compelling therapeutic target in oncology, particularly for tumors characterized by chromosomal instability (CIN). KIF18A, a plus-end directed motor protein, is crucial for the proper alignment of chromosomes during mitosis.[1] While largely dispensable for normal cell division, cancer cells with high levels of CIN exhibit a synthetic lethal relationship with the inhibition of KIF18A, leading to mitotic arrest and subsequent cell death.[2][3] This selective vulnerability presents a promising therapeutic window for the development of targeted cancer therapies. This technical guide focuses on KIF18A-IN-10, a potent and selective small-molecule inhibitor of KIF18A, providing a comprehensive overview of its mechanism of action, quantitative data, and the experimental protocols utilized in its characterization.
Introduction to KIF18A
KIF18A is a member of the kinesin-8 family of motor proteins that utilizes ATP hydrolysis to move along microtubules.[1][4] Its primary role during mitosis is to regulate the dynamics of kinetochore microtubules, ensuring the precise alignment of chromosomes at the metaphase plate.[5] Dysregulation of KIF18A is frequently observed in various cancers and is often associated with tumor progression and poor prognosis.[4] The dependency of CIN cancer cells on KIF18A for survival makes it an attractive target for therapeutic intervention.[6][7]
This compound: A Potent and Selective Inhibitor
This compound (also referred to as Compound 24) is a small-molecule inhibitor designed to selectively target the ATPase activity of KIF18A.[8][9] By inhibiting KIF18A, this compound disrupts chromosome congression, leading to the activation of the spindle assembly checkpoint, prolonged mitotic arrest, and ultimately, apoptosis in cancer cells with high chromosomal instability.[10]
Quantitative Data
The following tables summarize the available quantitative data for this compound and other relevant KIF18A inhibitors for comparative analysis.
Table 1: In Vitro Potency of this compound
| Compound | Assay Type | IC50 (nM) | Cell Lines | Reference |
| This compound | KIF18A ATPase Activity | 23.8 | - | [8] |
| This compound | KIF18A ATPase Activity | 3.8 | - | [9] |
| This compound | Cell Viability | < 100 | OVCAR3, MDA-MB-157 | [8] |
Note: Discrepancies in reported IC50 values may be due to different experimental conditions or assay formats.
Table 2: Comparative In Vitro Potency of Other KIF18A Inhibitors
| Compound | Synonym | IC50 (nM) | Assay Type | Reference |
| KIF18A-IN-1 | Compound C9 | 5.09 - 20.9 | Cell Viability | [11] |
| KIF18A-IN-4 | - | 6160 | KIF18A ATPase Activity | [12] |
| KIF18A-IN-6 | VLS-1488 | 16 | KIF18A ATPase Activity | [13] |
| VLS-1272 | KIF18A-IN-7 | 41 | KIF18A ATPase Activity | [14] |
| AM-9022 | - | 45 (EC50) | Cell Growth | [15] |
| BTB-1 | - | 1690 | KIF18A ATPase Activity | [12] |
Mechanism of Action and Signaling Pathways
KIF18A inhibition by compounds like this compound leads to a cascade of events within chromosomally unstable cancer cells, ultimately resulting in cell death. The proposed mechanism and associated signaling pathways are depicted below.
Experimental Protocols
This section details the methodologies for key experiments used to characterize KIF18A inhibitors.
KIF18A ATPase Activity Assay
This biochemical assay quantifies the inhibitory effect of a compound on the ATP hydrolysis activity of the KIF18A motor domain.
Methodology:
-
Recombinant KIF18A motor domain protein is purified.
-
Taxol-stabilized microtubules are polymerized from purified tubulin.
-
The assay is performed in a microplate format. Each well contains KIF18A, microtubules, and ATP in an appropriate buffer.
-
This compound is added in a dose-response manner to different wells.
-
The reaction is incubated at a controlled temperature to allow for ATP hydrolysis.
-
The amount of ADP produced is quantified using a commercial kit, such as the ADP-Glo™ Kinase Assay, which measures luminescence.
-
The data is normalized to controls (no inhibitor and no enzyme) and the IC50 value is calculated by fitting the data to a four-parameter logistic curve.[16]
Cell Viability and Proliferation Assays
These cell-based assays determine the effect of KIF18A inhibition on the growth and survival of cancer cell lines.
Methodology:
-
Cancer cell lines (e.g., OVCAR3, MDA-MB-157) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for a specified period (e.g., 72-120 hours).
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is read on a plate reader.
-
The EC50 or IC50 value is determined by plotting the percentage of viable cells against the log of the inhibitor concentration.
Mitotic Arrest Assay (Immunofluorescence)
This assay visualizes and quantifies the induction of mitotic arrest in cells treated with a KIF18A inhibitor.
Methodology:
-
Cells are grown on glass coverslips and treated with this compound or a vehicle control.
-
After the desired treatment time, cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Cells are incubated with a primary antibody against a mitotic marker, such as phospho-histone H3 (pH3).
-
Following washing, a fluorescently labeled secondary antibody is added.
-
DNA is counterstained with a fluorescent dye like DAPI.
-
Coverslips are mounted on slides and imaged using a fluorescence microscope.
-
The percentage of pH3-positive cells (mitotic index) is quantified to determine the extent of mitotic arrest.[16]
Selectivity Profile
A critical aspect of a targeted inhibitor is its selectivity. This compound and its analogs are reported to be highly selective for KIF18A over other kinesins and a broad panel of kinases, minimizing off-target effects.[12] This high selectivity is a key differentiator from broad-acting anti-mitotic agents and contributes to a potentially favorable therapeutic index.
In Vivo Studies
While specific in vivo data for this compound is not extensively published in the provided search results, related potent and selective KIF18A inhibitors have demonstrated significant anti-tumor activity in mouse xenograft models of human cancers, such as ovarian and breast cancer.[2] These studies typically involve the oral administration of the inhibitor and monitoring of tumor growth over time. Evidence of target engagement in vivo can be assessed by measuring mitotic markers like pH3 in tumor tissues.[17]
Conclusion
This compound is a potent and selective inhibitor of the mitotic kinesin KIF18A, representing a promising therapeutic agent for the treatment of cancers with high chromosomal instability. Its mechanism of action, centered on the disruption of mitotic progression in a vulnerable cancer cell population, offers a targeted approach with the potential for a wider therapeutic window compared to conventional chemotherapies. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working to advance KIF18A inhibitors into clinical applications. Further investigation into the in vivo efficacy, pharmacokinetics, and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. Exploration of inhibitors targeting KIF18A with ploidy-specific lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | KIF18A抑制剂 | MCE [medchemexpress.cn]
- 10. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. genecards.org [genecards.org]
- 17. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of KIF18A-IN-10 on Mitotic Spindle Assembly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The kinesin motor protein KIF18A is a critical regulator of chromosome alignment during mitosis. Its inhibition presents a promising therapeutic strategy for cancers characterized by chromosomal instability (CIN). This technical guide provides an in-depth analysis of the effects of KIF18A inhibition, exemplified by the potent and selective inhibitor KIF18A-IN-10, on mitotic spindle assembly. We will delve into the mechanism of action, present quantitative data from key experiments, provide detailed experimental protocols, and visualize complex pathways and workflows.
Introduction: KIF18A's Role in Mitotic Fidelity
KIF18A, a member of the kinesin-8 family of molecular motors, plays a pivotal role in ensuring the faithful segregation of chromosomes during cell division.[1] It functions as a plus-end directed motor protein that moves along kinetochore-microtubules (k-MTs) to the plus ends, where it fine-tunes microtubule dynamics.[2] This activity is crucial for dampening the oscillatory movements of chromosomes, thereby facilitating their proper alignment at the metaphase plate.[1][3] The precise alignment of chromosomes is a prerequisite for the satisfaction of the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that prevents premature entry into anaphase until all chromosomes are correctly attached to the mitotic spindle.[4][5]
In many cancer cells, particularly those exhibiting chromosomal instability (CIN), there is a heightened dependency on KIF18A to manage the chaotic mitotic environment.[6][7] This dependency creates a therapeutic window, making KIF18A an attractive target for anti-cancer drug development.[8][9]
Mechanism of Action: How this compound Disrupts Mitosis
This compound is a potent and selective small molecule inhibitor that targets the ATPase activity of the KIF18A motor domain. By binding to KIF18A, this compound prevents the hydrolysis of ATP, which is essential for the motor's movement along microtubules. This inhibition leads to a cascade of events that ultimately disrupt mitotic progression:
-
Impaired Chromosome Congression: Inhibition of KIF18A's motor activity prevents it from reaching the plus ends of k-MTs. This leads to a failure to suppress microtubule dynamics, resulting in hyper-oscillations of chromosomes and a failure to achieve proper alignment at the metaphase plate.[4]
-
Spindle Assembly Checkpoint (SAC) Activation: The persistent presence of improperly aligned chromosomes activates the SAC.[1][8] The SAC is a complex signaling pathway that inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[10]
-
Prolonged Mitotic Arrest: By inhibiting the APC/C, the SAC prevents the degradation of key mitotic proteins, such as Cyclin B1 and Securin. This leads to a prolonged arrest in mitosis.[6]
-
Induction of Apoptosis: If the mitotic arrest is sustained, the cell's apoptotic machinery is triggered, leading to programmed cell death.[1][11] This is often mediated by the degradation of pro-survival proteins like MCL-1.[6]
This mechanism of action is particularly effective in cancer cells with high levels of CIN, as they are more reliant on a fully functional KIF18A to navigate mitosis successfully.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Live-cell imaging; cell death assay [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Fluorescence Microscopy to Study Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AM-1882 | Kif18A inhibitor | Probechem Biochemicals [probechem.com]
- 10. Live Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
KIF18A-IN-10: A Technical Guide to its Impact on Cell Cycle Progression in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinesin family member 18A (KIF18A) is a plus-end directed motor protein crucial for the proper alignment of chromosomes at the metaphase plate during mitosis.[1] Its role in dampening chromosome oscillations is particularly critical in cells with chromosomal instability (CIN), a hallmark of many aggressive cancers.[2][3] Tumors with high CIN exhibit a dependency on KIF18A for successful cell division, making it a promising therapeutic target.[1][2][3] Small molecule inhibitors of KIF18A, such as KIF18A-IN-10 and its analogues, represent a novel class of anti-cancer agents that selectively target these chromosomally unstable tumor cells, inducing mitotic arrest and subsequent cell death.[1][2] This technical guide provides an in-depth overview of the mechanism of action of KIF18A inhibitors, their impact on cell cycle progression, and detailed protocols for assessing their cellular effects.
Mechanism of Action
KIF18A inhibitors function by disrupting the ATPase activity of the KIF18A motor domain, which is essential for its translocation along microtubules.[4][5] This inhibition prevents KIF18A from accumulating at the plus-ends of kinetochore microtubules.[6] The primary consequences of this inhibition in chromosomally unstable tumor cells are:
-
Defective Chromosome Congression: Inhibition of KIF18A leads to improper alignment of chromosomes at the metaphase plate, resulting in an increased number of misaligned chromosomes.[2][5]
-
Increased Spindle Length: KIF18A-inhibited cells often exhibit elongated mitotic spindles.[2]
-
Activation of the Spindle Assembly Checkpoint (SAC): The presence of improperly attached or tensionless kinetochores due to KIF18A inhibition leads to a sustained activation of the Spindle Assembly Checkpoint (SAC).[1][7]
-
Mitotic Arrest: Prolonged SAC activation prevents the cell from entering anaphase, leading to a G2/M cell cycle arrest.[1][2]
-
Apoptosis: If the mitotic arrest is prolonged, it ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][8]
This selective targeting of CIN-high cancer cells offers a therapeutic window, as normal, chromosomally stable cells are less dependent on KIF18A for mitotic progression and are therefore less sensitive to its inhibition.[2][4]
Signaling Pathway
The cellular response to KIF18A inhibition is primarily mediated by the Spindle Assembly Checkpoint (SAC). The following diagram illustrates the key events in this signaling cascade.
References
- 1. volastratx.com [volastratx.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. embopress.org [embopress.org]
- 4. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of kinesin family member-18A diminishes progression and induces apoptotic cell death of gemcitabine-resistant cholangiocarcinoma cells by modulating PI3K/Akt/mTOR and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of KIF18A Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinesin superfamily of motor proteins plays a crucial role in various cellular processes, with many members being essential for the proper execution of mitosis. KIF18A, a member of the kinesin-8 family, is a plus-end directed motor protein that utilizes the energy from ATP hydrolysis to move along microtubules.[1] A primary function of KIF18A is to regulate chromosome alignment at the metaphase plate, a critical step for accurate chromosome segregation during cell division.[1] In normal, euploid cells, KIF18A is not essential for viability. However, a significant subset of cancer cells, particularly those exhibiting chromosomal instability (CIN), demonstrate a strong dependency on KIF18A for their proliferation and survival.[2][3] This synthetic lethal relationship has positioned KIF18A as a compelling therapeutic target for the selective elimination of cancer cells with high CIN, a hallmark of many aggressive tumors such as high-grade serous ovarian cancer and triple-negative breast cancer. This technical guide provides an in-depth overview of the discovery and development of a representative KIF18A inhibitor, herein referred to as KIF18A-IN-10, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
The Discovery of this compound
The journey to identify potent and selective KIF18A inhibitors began with high-throughput screening (HTS) campaigns aimed at identifying small molecules that could disrupt the ATPase activity of the KIF18A motor domain.[2][3] These campaigns led to the discovery of initial hit compounds that were subsequently optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties.[2] One such optimized compound, VLS-1272, serves as a prime example of a KIF18A inhibitor and will be a focus of this guide.[4][5][6]
High-Throughput Screening and Hit Optimization
The discovery process typically involves the screening of large and diverse chemical libraries against the recombinant KIF18A motor domain in a microtubule-stimulated ATPase assay.[4][5] The ADP-Glo™ kinase assay is a commonly used platform for this purpose, as it provides a sensitive and robust method for measuring ADP production, a direct indicator of ATPase activity.[7] Hits from the HTS are then subjected to rigorous structure-activity relationship (SAR) studies to enhance their inhibitory activity against KIF18A while minimizing off-target effects on other kinesins and cellular components. This optimization process has led to the development of highly potent and selective inhibitors with sub-nanomolar binding affinities and long drug-target residence times.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for representative KIF18A inhibitors, demonstrating their potency and selectivity.
Table 1: In Vitro Potency of Representative KIF18A Inhibitors
| Compound | Target | Assay | IC50 (nM) | Reference |
| VLS-1272 | KIF18A | ATPase Assay (ADP-Glo™) | 41 | [8] |
| AM-1882 | KIF18A | ATPase Assay | 230 | [4] |
| AM-9022 | KIF18A | ATPase Assay | 47 | [5] |
| AM-5308 | KIF18A | ATPase Assay | 47 | [5] |
Table 2: Cellular Activity of VLS-1272 in CIN-High Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| JIMT-1 | Breast Cancer | Cell Viability | 0.0078 | [8] |
| NIH-OVCAR3 | Ovarian Cancer | Cell Viability | 0.0097 | [8] |
| HCC-15 | Breast Cancer | Cell Viability | 0.011 | [8] |
Table 3: In Vivo Efficacy of VLS-1272 in Xenograft Models
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| HCC15 Xenograft | 10 mg/kg, p.o. | 30 ± 15 | [8] |
| HCC15 Xenograft | 30 mg/kg, p.o. | 72 ± 6 | [8] |
| HCC15 Xenograft | 60 mg/kg, p.o. | 82 ± 9 | [8] |
| OVCAR3 Xenograft | 10 mg/kg, p.o. | 24 ± 26 | [8] |
| OVCAR3 Xenograft | 30 mg/kg, p.o. | 72 ± 17 | [8] |
| OVCAR3 Xenograft | 60 mg/kg, p.o. | 82 ± 10 | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of KIF18A inhibitors.
KIF18A ATPase Activity Assay (ADP-Glo™)
This assay quantifies the ATPase activity of KIF18A by measuring the amount of ADP produced.
Materials:
-
Recombinant human KIF18A motor domain
-
Microtubules
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (e.g., VLS-1272)
-
Assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 5 µM paclitaxel)
-
384-well white opaque plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (vehicle control).
-
Add 2.5 µL of a solution containing KIF18A enzyme and microtubules in assay buffer.
-
Initiate the reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9][10]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value using a suitable data analysis software.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying the amount of ATP present.[11]
Materials:
-
Cancer cell lines (e.g., MDA-MB-157, OVCAR-3)
-
Complete cell culture medium
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well opaque-walled plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) in 100 µL of culture medium.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Prepare serial dilutions of the test compound in culture medium.
-
Add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[12][13]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[13]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12][13]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle control and determine the IC50 value.
Immunofluorescence Staining of Mitotic Spindles and Chromosomes
This technique is used to visualize the effects of KIF18A inhibition on mitotic spindle morphology and chromosome alignment.[14]
Materials:
-
Cells grown on coverslips
-
PHEM buffer (60 mM PIPES, 25 mM HEPES, 10 mM EGTA, 4 mM MgCl₂, pH 7.0)[14]
-
Permeabilization buffer (PHEM + 1.0% Triton X-100)[14]
-
Fixative solution (4% paraformaldehyde in PHEM)[14]
-
Blocking solution (e.g., 10% boiled donkey serum in PHEM)[14]
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-pericentrin for centrosomes)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for DNA staining)
-
Antifade mounting medium
Procedure:
-
Treat cells with the KIF18A inhibitor or vehicle for the desired time.
-
Rinse the cells with PHEM buffer.[14]
-
Permeabilize the cells with permeabilization buffer for 5 minutes at 37°C.[14]
-
Fix the cells with fixative solution for 20 minutes at 37°C.[14]
-
Wash the cells three times with PHEM-T (PHEM + 0.1% Triton X-100).[14]
-
Block the cells with blocking solution for 1 hour at room temperature.[14]
-
Incubate the cells with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PHEM-T.
-
Incubate the cells with fluorophore-conjugated secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PHEM-T.
-
Counterstain the DNA with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of KIF18A inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line (e.g., OVCAR-3)
-
Matrigel
-
Test compound formulation
-
Vehicle control
Procedure:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.[15]
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to the planned dosing schedule (e.g., daily oral gavage).[16]
-
Measure the tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
Pharmacokinetic Studies in Mice
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the KIF18A inhibitor.
Materials:
-
Mice (e.g., BALB/c)
-
Test compound formulation
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Administer the test compound to mice via the intended clinical route (e.g., oral gavage) and intravenously (for bioavailability determination).[17]
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[18]
-
Process the blood samples to obtain plasma.[19]
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.[17][18]
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.[17]
-
Determine the oral bioavailability of the compound by comparing the AUC from oral administration to the AUC from intravenous administration.[17]
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in the discovery and development of KIF18A inhibitors.
Conclusion
The discovery and development of KIF18A inhibitors represent a promising new frontier in targeted cancer therapy. By exploiting the synthetic lethal relationship between KIF18A and chromosomal instability, these inhibitors have the potential to selectively eliminate cancer cells while sparing healthy, non-cancerous cells. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this exciting field. Further preclinical and clinical investigation of KIF18A inhibitors will be crucial to fully realize their therapeutic potential for patients with CIN-high cancers.
References
- 1. Design, Biological Characterization, and Discovery of Novel Cyclohexenyl Derivatives as Kinesin KIF18A Inhibitors for the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent, orally active KIF18A inhibitors targeting CIN-high cancer cells. - ASCO [asco.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ulab360.com [ulab360.com]
- 10. worldwide.promega.com [worldwide.promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. OUH - Protocols [ous-research.no]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. OVCAR-3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 16. Tumor Inhibition by Enzalutamide in a Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. unmc.edu [unmc.edu]
Targeting KIF18A: A Novel Therapeutic Strategy for Chromosomally Unstable Cancers
An In-Depth Technical Guide on the Therapeutic Potential of KIF18A Inhibition
Introduction
Kinesin family member 18A (KIF18A) has emerged as a compelling therapeutic target in oncology, particularly for the treatment of cancers characterized by chromosomal instability (CIN).[1][2] KIF18A, a microtubule-associated molecular motor, plays a pivotal role in the precise alignment and segregation of chromosomes during mitosis.[3][4] While largely dispensable for normal somatic cell division, cancer cells with high levels of CIN exhibit a heightened dependency on KIF18A for their survival and proliferation.[5][6] This differential requirement presents a promising therapeutic window for selectively targeting tumor cells while sparing healthy tissues.[1][7] This technical guide provides a comprehensive overview of the therapeutic potential of targeting KIF18A, with a focus on the preclinical data, experimental methodologies, and underlying signaling pathways. While this document refers to the hypothetical inhibitor "KIF18A-IN-10," the data and protocols presented are synthesized from publicly available information on well-characterized KIF18A inhibitors.
Therapeutic Rationale
The primary rationale for targeting KIF18A lies in its essential role in mitigating the detrimental effects of CIN in cancer cells.[2] CIN is a hallmark of many aggressive tumors and is associated with poor prognosis.[2] These cancer cells often have an abnormal number of chromosomes (aneuploidy) and are prone to errors during cell division.[2] KIF18A helps these unstable cells to successfully navigate mitosis by regulating microtubule dynamics at the plus-ends, thereby ensuring proper chromosome congression at the metaphase plate.[3][8]
Inhibition of KIF18A's ATPase activity disrupts its motor function, leading to a cascade of mitotic defects in CIN-high cancer cells, including:[9]
-
Chromosome Congression Failure: Chromosomes fail to align correctly at the metaphase plate.[3][9]
-
Prolonged Mitotic Arrest: The spindle assembly checkpoint (SAC) is activated, halting the cell cycle in mitosis.[3]
-
Multipolar Spindle Formation: Disruption of microtubule dynamics can lead to the formation of abnormal mitotic spindles with more than two poles.[6][8]
-
Apoptosis: Prolonged mitotic arrest and severe mitotic errors ultimately trigger programmed cell death.[3][10]
This selective cytotoxicity towards CIN-high cancer cells makes KIF18A inhibitors a promising class of anti-cancer agents.[1][7]
Quantitative Data on KIF18A Inhibitors
The following table summarizes the quantitative data for several known KIF18A inhibitors. This data is illustrative of the potency and activity that would be sought for a compound like "this compound."
| Compound Name | Assay Type | Target | Potency | Cell Line/System | Reference |
| VLS-1272 | ADP-Glo Biochemical Assay | KIF18A (1-374) | Potent (specific values not detailed) | In vitro | [9] |
| AM-7710 series analogs | Microtubule-ATPase Motor Assay | KIF18A | Potent (specific values not detailed) | In vitro | [2] |
| Lead Candidates (Volastra) | Binding Assay | KIF18A | Sub-nM | In vitro | [11] |
| Sovilnesib (AMG-650) | Phase 1b Clinical Trial | KIF18A | N/A | Patients with advanced p53-mutated tumors | [1][7] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of KIF18A inhibitors. The following protocols are based on methods described in the cited literature.
KIF18A ATPase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
This biochemical assay measures the ATPase activity of the KIF18A motor domain and its inhibition by a test compound.
-
Reagents: Recombinant KIF18A motor domain, microtubules, ATP, ADP-Glo™ reagents.
-
Procedure:
-
Incubate varying concentrations of the KIF18A inhibitor with the KIF18A motor domain and microtubules.
-
Initiate the reaction by adding ATP.
-
After a defined incubation period, stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which quantifies luminescence.
-
Calculate the IC50 value, representing the concentration of inhibitor required to reduce KIF18A ATPase activity by 50%.
-
Cell Viability and Proliferation Assays
These assays determine the effect of KIF18A inhibition on the growth of cancer cell lines.
-
Reagents: Cancer cell lines (e.g., CIN-high and CIN-low), cell culture medium, KIF18A inhibitor, CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere.
-
Treat cells with a dose-response range of the KIF18A inhibitor for a specified period (e.g., 72-96 hours).
-
Add CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
-
Measure luminescence using a plate reader.
-
Determine the GI50 (concentration for 50% growth inhibition) or EC50 values.
-
Immunofluorescence Staining for Mitotic Defects
This method visualizes the cellular effects of KIF18A inhibition on mitotic spindles and chromosome alignment.
-
Reagents: Cells grown on coverslips, KIF18A inhibitor, paraformaldehyde (for fixation), Triton™ X-100 (for permeabilization), primary antibodies (e.g., anti-α-tubulin for microtubules, anti-γ-tubulin for centrosomes), fluorescently labeled secondary antibodies, DAPI (for DNA staining).
-
Procedure:
-
Treat cells with the KIF18A inhibitor.
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies followed by fluorescently labeled secondary antibodies.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify mitotic defects such as chromosome misalignment and multipolar spindles.[6][8]
-
Western Blot Analysis
This technique is used to measure the levels of specific proteins to understand the molecular consequences of KIF18A inhibition.
-
Reagents: Cell lysates from treated and untreated cells, SDS-PAGE gels, transfer membranes, primary antibodies (e.g., anti-KIF18A, anti-Cyclin B1, anti-cleaved PARP, anti-phospho-Histone H3), HRP-conjugated secondary antibodies, chemiluminescent substrate.
-
Procedure:
-
Prepare protein lysates from cells treated with the KIF18A inhibitor.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against target proteins, followed by HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system. This can show an increase in mitotic markers (Cyclin B1, phospho-Histone H3) and apoptosis markers (cleaved PARP).[10]
-
In Vivo Tumor Xenograft Models
These studies assess the anti-tumor efficacy of KIF18A inhibitors in a living organism.
-
Procedure:
-
Implant human cancer cells (e.g., high-grade serous ovarian or triple-negative breast cancer cell lines) subcutaneously into immunocompromised mice.[2]
-
Once tumors are established, randomize the mice into vehicle control and treatment groups.
-
Administer the KIF18A inhibitor orally or via another appropriate route at various doses and schedules.
-
Measure tumor volume regularly.
-
At the end of the study, tumors can be excised for pharmacodynamic and biomarker analysis (e.g., immunohistochemistry for mitotic markers).[2][9]
-
Signaling Pathways and Visualizations
KIF18A expression and function are implicated in several cancer-related signaling pathways. Understanding these connections can aid in identifying patient populations that may benefit from KIF18A inhibition and potential combination therapies.
Caption: KIF18A is regulated by the JNK1/c-Jun pathway and influences proliferation and metastasis.[12][13][14]
Caption: Mechanism of action of a KIF18A inhibitor in CIN-high versus normal cells.
Caption: General workflow for the preclinical development of a KIF18A inhibitor.
Conclusion
Targeting KIF18A represents a highly promising and innovative strategy for the treatment of chromosomally unstable cancers. The selective dependency of CIN-high tumor cells on KIF18A for mitotic progression provides a clear therapeutic window, potentially leading to potent anti-tumor activity with a favorable safety profile.[1][2] The development of small molecule inhibitors against KIF18A, such as those discussed in this guide, has demonstrated robust preclinical activity, leading to substantial, dose-dependent inhibition of tumor growth.[9] Ongoing clinical trials with KIF18A inhibitors will be crucial in validating this approach in patients and could pave the way for a new class of targeted therapies for difficult-to-treat cancers.[1] The continued exploration of KIF18A biology and the development of next-generation inhibitors hold significant potential to improve outcomes for patients with CIN-driven malignancies.
References
- 1. kuickresearch.com [kuickresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Prognostic Biomarker KIF18A and Its Correlations With Immune Infiltrates and Mitosis in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. KIF18A promotes head and neck squamous cell carcinoma invasion and migration via activation of Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinesin Family Member-18A (KIF18A) Promotes Cell Proliferation and Metastasis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KIF18A-IN-10 in In Vitro Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
KIF18A (Kinesin Family Member 18A) is a plus-end directed motor protein that plays a crucial role in regulating microtubule dynamics during mitosis.[1][2] It is essential for the proper alignment of chromosomes at the metaphase plate.[3][4] In cancer cells exhibiting chromosomal instability (CIN), there is a heightened dependency on KIF18A for successful cell division.[5][6][7] This makes KIF18A a compelling therapeutic target for the selective elimination of cancer cells with high levels of CIN, such as those found in triple-negative breast cancer (TNBC) and high-grade serous ovarian cancer (HGSOC).[5][8][9] KIF18A inhibitors, such as KIF18A-IN-10, disrupt the mitotic process in these cancer cells, leading to mitotic arrest, apoptosis, and mitotic catastrophe.[2][3]
These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of KIF18A inhibitors.
Data Presentation
The following table summarizes the in vitro activity of various KIF18A inhibitors against different cancer cell lines and enzymatic targets.
| Inhibitor | Assay Type | Cell Line / Target | IC50 / Concentration | Reference |
| AM-0277 | Cell Growth | KIF18A inhibitor-sensitive cancer cell lines | 0.5 µM (6-day treatment) | [10] |
| AM-1882 | Cell Growth | BT-549 | 0.1 µM (48h treatment) | [10] |
| AM-1882 | Cell Growth | OVCAR-8 (parental) | ~0.1 µM (96h treatment) | [10] |
| AM-9022 | Cell Growth | OVCAR-8 (parental) | ~0.1 µM (96h treatment) | [10] |
| ATX020 | ATPase Activity | KIF18A | 0.014 µM | [11] |
| ATX020 | Anti-proliferative | OVCAR-3 | 0.053 µM | [11] |
| ATX020 | Anti-proliferative | OVCAR-8 | 0.54 µM | [11] |
| Compound 3 | ATPase Activity | KIF18A | 8.2 nM | [6] |
| Sovilnesib | ATPase Activity | KIF18A | 41.3 nM | [6] |
| VLS-1272 | ATPase Activity | KIF18A | Sub-nM potency | [12][13] |
Signaling Pathway and Mechanism of Action
KIF18A is a motor protein that moves along microtubules to their plus-ends, where it regulates their dynamics to ensure proper chromosome congression during metaphase.[4][6] In some cancers, the JNK1/c-Jun signaling pathway can activate KIF18A expression, contributing to tumorigenesis.[14] Inhibition of KIF18A disrupts chromosome alignment, leading to prolonged mitotic arrest through the activation of the Spindle Assembly Checkpoint (SAC).[3] This sustained arrest ultimately triggers apoptotic cell death in cancer cells, particularly those with CIN.[2][9]
Caption: KIF18A signaling and inhibition pathway.
Experimental Protocols
Cell Proliferation Assay (Crystal Violet Staining)
This assay determines the effect of this compound on the long-term growth of cancer cell lines.
Materials:
-
This compound
-
CIN+ cancer cell lines (e.g., OVCAR-3, BT-549) and CIN- cell lines (e.g., MCF-7)
-
Appropriate cell culture medium and serum
-
96-well cell culture plates
-
Crystal Violet solution (0.5% in 25% methanol)
-
10% acetic acid
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) or DMSO as a vehicle control.
-
Incubate the plates for 6 days.
-
Carefully wash the cells with PBS.
-
Fix the cells with 100 µL of methanol for 10 minutes.
-
Remove the methanol and stain the cells with 50 µL of Crystal Violet solution for 10 minutes.
-
Wash the wells thoroughly with water and allow them to air dry.
-
Solubilize the dye by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
Western Blot Analysis for Mitotic Arrest and Apoptosis Markers
This protocol is used to assess the protein-level changes indicative of mitotic arrest and apoptosis following treatment with this compound.
Materials:
-
This compound
-
Sensitive cancer cell lines (e.g., OVCAR-3)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-Cyclin B1, anti-phospho-Histone H3 (Ser10), anti-cleaved PARP, anti-KIF18A, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Plate cells and treat with this compound (e.g., 0.5 µM) or DMSO for 24-48 hours.
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Immunofluorescence Staining for Mitotic Spindle Analysis
This assay visualizes the effects of this compound on mitotic spindle morphology and chromosome alignment.
Materials:
-
This compound
-
Sensitive cancer cell lines (e.g., MDA-MB-157, MDA-MB-231)
-
Glass coverslips in a 24-well plate
-
4% paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-α-tubulin, anti-pericentrin (or γ-tubulin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips and allow them to attach.
-
Treat the cells with this compound (e.g., 0.2 µM) or DMSO for 24 hours.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with blocking solution for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and image using a fluorescence microscope.
-
Quantify mitotic defects such as multipolar spindles and misaligned chromosomes.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for evaluating a KIF18A inhibitor.
Caption: General workflow for in vitro evaluation.
References
- 1. Kif18A is involved in human breast carcinogenesis | Carcinogenesis | Oxford Academic [academic.oup.com]
- 2. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 6. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Abstract PR001: KIF18A inhibition, via ATX020, leads to mitotic arrest and robust anti-tumor activity through a synthetic lethal interaction with chromosome instability | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of KIF18A-IN-10 for Experimental Success
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for determining the optimal experimental concentration of KIF18A-IN-10, a small molecule inhibitor of the mitotic kinesin KIF18A. KIF18A is a critical motor protein involved in chromosome alignment during mitosis, and its inhibition represents a promising therapeutic strategy for cancers characterized by chromosomal instability (CIN).[1][2][3][4] These protocols are designed to guide researchers in establishing effective concentrations for both biochemical and cell-based assays.
Mechanism of Action of KIF18A Inhibitors
KIF18A is a plus-end directed motor protein that utilizes ATP hydrolysis to move along microtubules.[5] Its primary role during mitosis is to regulate the dynamics of kinetochore microtubules, ensuring proper chromosome congression at the metaphase plate.[2][6] In chromosomally unstable cancer cells, which often exhibit a high degree of aneuploidy, the reliance on KIF18A for successful mitosis is heightened.[3][7]
Inhibition of KIF18A's ATPase activity disrupts its motor function.[6] This leads to several distinct cellular phenotypes, primarily in CIN cells, including:
-
Defective Chromosome Alignment: Chromosomes fail to align properly at the metaphase plate.[8][9]
-
Prolonged Mitotic Arrest: The spindle assembly checkpoint (SAC) is activated, causing cells to arrest in mitosis.[2]
-
Formation of Multipolar Spindles: Disruption of microtubule dynamics can lead to abnormal spindle structures.[3][8]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death.[1][2]
Notably, normal, chromosomally stable cells are significantly less sensitive to KIF18A inhibition, providing a potential therapeutic window for cancer treatment.[3][10]
Quantitative Data Summary
The following tables summarize reported biochemical potencies and cellular activities of various KIF18A inhibitors. This data serves as a reference for establishing an initial concentration range for this compound.
Table 1: Biochemical Activity of KIF18A Inhibitors
| Inhibitor | Assay Type | Target | IC50 | Reference |
| Various Analogs | MT-ATPase (ADP-Glo) | KIF18A | Varies | [1] |
| Compound 3 | MT-ATPase | KIF18A | 8.2 nM | [9] |
| Sovilnesib | MT-ATPase | KIF18A | 41.3 nM | [9] |
| ATX020 | ATPase | KIF18A | 14 nM | [7] |
| Novel Inhibitors | ATPase (Biochemical) | KIF18A | < 30 nM | [11] |
| VLS-1272 | ATPase (ADP-Glo) | KIF18A | Varies with ATP | [12] |
Table 2: Cellular Activity of KIF18A Inhibitors
| Inhibitor | Cell Line | Assay Type | Effective Concentration / IC50 | Duration | Reference |
| AM-1882 | MDA-MB-157 | Mitotic Feature Assay | 0.05 µM | 24 h | [1] |
| AM-0277 | OVCAR-3 | Western Blot | 0.5 µM | 4-24 h | [13] |
| AM-1882 | Cancer Cell Lines | Western Blot (Apoptosis) | 0.1 µM | 48 h | [1] |
| Compound 3 | MDA-MB-231 | Spindle Length Assay | 250 nM | 24 h | [9] |
| Sovilnesib | MDA-MB-231 | Spindle Length Assay | 250 nM | 24 h | [9] |
| ATX020 | OVCAR-3 | Anti-proliferation | 53 nM | - | [7] |
| Novel Inhibitors | OVCAR-3 | Cell Growth Inhibition | < 30 nM | - | [11] |
Experimental Protocols
The following protocols provide a framework for determining the optimal concentration of this compound. It is recommended to first determine the biochemical potency and then proceed to cellular assays.
Protocol 1: In Vitro KIF18A ATPase Activity Assay
This assay directly measures the inhibitory effect of this compound on the microtubule-stimulated ATPase activity of the KIF18A motor domain. The ADP-Glo™ Kinase Assay is a commonly used method.
Materials:
-
Recombinant human KIF18A motor domain
-
Microtubules
-
ATP
-
ADP-Glo™ Kinase Assay kit
-
This compound
-
Assay buffer (e.g., 25 mM PIPES, pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Reaction Setup: In a 384-well plate, add the KIF18A enzyme, microtubules, and this compound or DMSO control.
-
Initiate Reaction: Add ATP to initiate the ATPase reaction. Incubate at room temperature for a defined period (e.g., 30-60 minutes).
-
Detect ADP Production: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability/Proliferation Assay
This assay determines the effect of this compound on the growth and viability of cancer cell lines, particularly those with known chromosomal instability (e.g., OVCAR-3, MDA-MB-231, BT-549).[1][3]
Materials:
-
CIN-positive cancer cell lines (e.g., OVCAR-3, MDA-MB-231) and a CIN-negative or normal cell line for comparison (e.g., HCT116, RPE1).[8][9]
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or crystal violet)
-
96-well plates
-
Plate reader or microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: The following day, treat the cells with a range of this compound concentrations. Include a DMSO-only control.
-
Incubation: Incubate the cells for a period of 72 to 96 hours.[8][14]
-
Measure Viability: At the end of the incubation period, measure cell viability using your chosen method.
-
Data Analysis: Normalize the data to the DMSO control and plot cell viability against the logarithm of the this compound concentration. Calculate the IC50 or GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blotting for Mitotic Markers
This protocol is used to confirm the mechanism of action by observing the accumulation of mitotic markers following treatment with this compound.
Materials:
-
Selected cancer cell line
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-Cyclin B1, anti-cleaved PARP, anti-GAPDH or β-actin (loading control).[1][13]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with a concentration of this compound expected to induce mitotic arrest (e.g., 1-5 times the cell viability IC50) for various time points (e.g., 16, 24, 48 hours).[1][8]
-
Cell Lysis: Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with the primary antibodies of interest.
-
Detection: Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescent substrate.
-
Analysis: An increase in phospho-Histone H3 and Cyclin B1 levels will indicate mitotic arrest. The appearance of cleaved PARP can indicate the induction of apoptosis.[1]
Protocol 4: Immunofluorescence Staining for Mitotic Phenotypes
This protocol allows for the direct visualization of the effects of this compound on the mitotic spindle and chromosome alignment.
Materials:
-
Selected cancer cell line
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-α-tubulin (for microtubules), anti-pericentrin (for centrosomes).[15]
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst stain (for DNA)
-
Coverslips and mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound at a concentration determined from previous assays for 24 hours.[1]
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize with Triton X-100.
-
Blocking and Staining: Block non-specific antibody binding and then incubate with primary antibodies, followed by fluorescently labeled secondary antibodies. Counterstain the DNA with DAPI or Hoechst.
-
Imaging: Mount the coverslips and acquire images using a fluorescence microscope.
-
Analysis: Quantify mitotic phenotypes such as chromosome congression defects, spindle length, and the percentage of cells with multipolar spindles.[9]
Visualizations
The following diagrams illustrate key concepts related to the mechanism of KIF18A and the experimental workflow for determining the optimal concentration of this compound.
Caption: KIF18A signaling pathway and the effect of this compound.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Logical relationship between this compound activity and experimental outcomes.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Abstract PR001: KIF18A inhibition, via ATX020, leads to mitotic arrest and robust anti-tumor activity through a synthetic lethal interaction with chromosome instability | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Abstract 5637: A novel KIF18A inhibitor for targeting chromosomal instability in cancer | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for KIF18A Inhibitor in Cell Culture
Note: The following application notes and protocols are based on data available for various KIF18A inhibitors. As specific data for "KIF18A-IN-10" is not publicly available, the information provided is a generalized guide based on chemically similar compounds and should be adapted as necessary for your specific molecule. It is recommended to perform small-scale solubility and stability tests before proceeding with large-scale experiments.
Introduction
KIF18A, a member of the kinesin-8 family of motor proteins, plays a critical role in the regulation of microtubule dynamics and chromosome alignment during mitosis.[1] Its inhibition has emerged as a promising therapeutic strategy, particularly for chromosomally unstable cancers that are highly dependent on KIF18A for proper mitotic progression.[2][3][4] Small molecule inhibitors of KIF18A disrupt its ATPase activity, leading to mitotic arrest, apoptosis, and potent anti-tumor effects.[5][6][7]
These application notes provide detailed protocols for the solubilization and preparation of a representative KIF18A inhibitor, KIF18A-IN-1, for use in cell culture-based assays.
Solubility of KIF18A Inhibitors
The solubility of KIF18A inhibitors can vary, but they generally exhibit good solubility in organic solvents like Dimethyl Sulfoxide (DMSO). The following table summarizes the solubility data for several known KIF18A inhibitors.
| Compound | Solvent | Solubility | Reference |
| KIF18A-IN-1 | DMSO | 100 mg/mL (173.38 mM) (ultrasonication may be needed) | [8] |
| KIF18A-IN-2 | DMSO | 50 mg/mL (93.51 mM) (requires freshly opened DMSO and may need ultrasonication) | [7] |
| KIF18A-IN-3 | DMSO | 80 mg/mL (139.19 mM) (sonication is recommended) | [9] |
| KIF18A-IN-11 | DMSO | May be soluble | [10] |
Note: It is highly recommended to use freshly opened, anhydrous DMSO to achieve the best solubility, as hygroscopic DMSO can significantly impact the dissolution of the compound.[7] For compounds with lower aqueous solubility, in vivo formulations often involve co-solvents such as PEG300, Tween-80, Cremophor, or corn oil.[6][10]
Experimental Protocols
Preparation of a 10 mM Stock Solution of KIF18A-IN-1 in DMSO
This protocol describes the preparation of a 10 mM stock solution of KIF18A-IN-1, which can be further diluted for cell culture experiments.
Materials:
-
KIF18A-IN-1 (Molecular Weight: 576.77 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of KIF18A-IN-1 needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 576.77 g/mol x 1000 mg/g = 5.7677 mg
-
-
Weigh the compound: Carefully weigh out approximately 5.77 mg of KIF18A-IN-1 and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Dissolve the compound: Vortex the tube vigorously to dissolve the compound. If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for a few minutes.[8] Gentle heating to 37°C can also aid in dissolution.[8]
-
Storage: Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[6][7][8]
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 10 mM DMSO stock solution to the desired final concentration in cell culture medium.
Materials:
-
10 mM KIF18A-IN-1 stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM KIF18A-IN-1 stock solution at room temperature.
-
Perform serial dilutions: It is recommended to perform serial dilutions to achieve the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Intermediate Dilution (Optional but Recommended): First, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution. To do this, add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium in your experimental vessel (e.g., 96-well plate, 6-well plate). For example, to achieve a final concentration of 100 nM in 1 mL of medium, add 1 µL of the 100 µM intermediate solution.
-
-
Mix thoroughly: Gently mix the medium after adding the compound to ensure a homogenous concentration.
-
DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the KIF18A inhibitor treatment. This is crucial to account for any effects of the solvent on the cells.
Visualization of Pathways and Workflows
KIF18A Signaling Pathway in Mitosis
KIF18A is a key regulator of chromosome alignment during mitosis. Its activity is essential for the proper segregation of chromosomes. The JNK1/c-Jun signaling pathway has been shown to be an upstream regulator of KIF18A expression.[11]
Caption: The JNK1/c-Jun pathway regulates KIF18A expression, which is crucial for mitotic progression.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for evaluating the effect of a KIF18A inhibitor on cell proliferation and viability.
References
- 1. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 3. researchgate.net [researchgate.net]
- 4. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. KIF18A-IN-3 | High-Efficiency KIF18A Inhibitor | TargetMol [targetmol.com]
- 10. KIF18A-IN-11 | Microtubule(Tubulin) | | Invivochem [invivochem.com]
- 11. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Cells Treated with KIF18A-IN-10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of KIF18A-IN-10, a small molecule inhibitor of the mitotic kinesin KIF18A. This document offers detailed experimental protocols, data presentation guidelines, and visual representations of the associated signaling pathways and workflows.
Introduction
KIF18A, a member of the kinesin-8 family of motor proteins, plays a critical role in regulating microtubule dynamics at the plus-ends, which is essential for proper chromosome alignment during mitosis.[1][2][3] Elevated expression of KIF18A is observed in various cancers and is often associated with chromosomal instability (CIN), a hallmark of many aggressive tumors.[1][2] this compound and similar inhibitors target the ATPase activity of KIF18A, leading to its mislocalization from kinetochores to spindle poles.[2][3] This disruption of KIF18A function results in mitotic arrest, activation of the Spindle Assembly Checkpoint (SAC), and subsequent apoptosis, particularly in cancer cells with high levels of CIN.[1][3][4] Western blot analysis is a crucial technique to elucidate the mechanism of action of this compound by quantifying the changes in protein expression levels of KIF18A itself and its downstream effectors.
Data Presentation
The following tables summarize the expected quantitative changes in protein expression following treatment with KIF18A inhibitors, based on studies of closely related compounds like AM-1882 and AM-0277. Researchers should generate similar tables to present their own quantitative Western blot data for clear comparison.
Table 1: Effect of KIF18A Inhibition on Key Mitotic and Apoptotic Proteins
| Target Protein | Cellular Process | Expected Change upon KIF18A Inhibition | Reference Compound(s) |
| KIF18A | Mitotic Motor Protein | No significant change in total protein level | AM-1882 |
| Cyclin B1 | G2/M Transition | Accumulation (due to mitotic arrest) | AM-0277 |
| Cleaved PARP | Apoptosis Marker | Increase | AM-0277, AM-1882 |
| Phospho-Histone H3 (Ser10) | Mitosis Marker | Increase (due to mitotic arrest) | Not specified |
| MAD2 | Spindle Assembly Checkpoint | No significant change in total protein level | Not specified |
Note: The data for reference compounds are based on qualitative or semi-quantitative Western blot images from the cited literature. It is recommended to perform densitometric analysis of Western blot bands to obtain quantitative fold changes.
Table 2: Potential Downstream Signaling Pathways Affected by KIF18A Inhibition
| Signaling Pathway | Key Proteins to Analyze by Western Blot | Expected Change upon KIF18A Inhibition | Reference |
| TGF-β / SMAD | p-SMAD2/3, SMAD2/3, E-cadherin, N-cadherin | Altered phosphorylation and expression | [5] |
| Akt / MMP | p-Akt, Akt, MMP-7, MMP-9 | Decreased phosphorylation and expression | [6] |
| JNK / c-Jun | p-c-Jun, c-Jun | Decreased phosphorylation | [7][8] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cancer cell lines with known high levels of chromosomal instability (e.g., OVCAR-3, JIMT-1, HCC-1806) at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM). Include a DMSO-only vehicle control.
-
Treatment: Replace the culture medium with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the specific cell line and the endpoint being measured.
Protocol 2: Preparation of Cell Lysates
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitor cocktails to the cells.
-
Scraping and Collection: Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonication: Sonicate the lysate briefly on ice to shear DNA and ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay kit.
-
Sample Preparation for Electrophoresis: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
Protocol 3: Western Blot Analysis
-
SDS-PAGE: Load the prepared protein samples onto a polyacrylamide gel suitable for resolving the target proteins based on their molecular weights. Also, load a pre-stained protein ladder to monitor migration and estimate protein size.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended antibody dilutions are provided in Table 3.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH, β-actin, or β-tubulin) to account for variations in protein loading.
Table 3: Recommended Primary Antibodies and Dilutions for Western Blotting
| Target Protein | Recommended Antibody (Example) | Recommended Dilution |
| KIF18A | Novus Biologicals (NB100-57518) | 1:2000 - 1:10000 |
| Cyclin B1 | Cell Signaling Technology (#4138) | 1:1000 |
| Cleaved PARP | Cell Signaling Technology (#5625) | 1:1000 |
| Phospho-Histone H3 (Ser10) | Cell Signaling Technology (#9701) | 1:1000 |
| MAD2 | Santa Cruz Biotechnology (sc-65494) | 1:1000 |
| p-SMAD2/3 | Cell Signaling Technology (#8828) | 1:1000 |
| SMAD2/3 | Cell Signaling Technology (#8685) | 1:1000 |
| p-Akt (Ser473) | Cell Signaling Technology (#4060) | 1:2000 |
| Akt | Cell Signaling Technology (#4691) | 1:1000 |
| GAPDH (Loading Control) | Cell Signaling Technology (#5174) | 1:1000 |
| β-actin (Loading Control) | Cell Signaling Technology (#4970) | 1:1000 |
Note: Optimal antibody dilutions should be determined empirically for each experimental setup.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of KIF18A inhibition.
Caption: Experimental workflow for Western blot analysis.
Caption: Downstream signaling pathways modulated by KIF18A.
References
- 1. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Visualizing Mitotic Defects Induced by KIF18A-IN-10 Using Immunofluorescence Staining
Introduction
Kinesin Family Member 18A (KIF18A) is a plus-end directed motor protein essential for the precise regulation of kinetochore microtubule dynamics during cell division.[1][2] Its primary role is to suppress chromosome oscillations and ensure their proper alignment at the metaphase plate, a critical step for accurate chromosome segregation.[1][3] Inhibition of KIF18A disrupts this process, leading to severe chromosome congression defects, prolonged activation of the Spindle Assembly Checkpoint (SAC), mitotic arrest, and eventual cell death, often through apoptosis.[4][5] This mechanism makes KIF18A a compelling therapeutic target, particularly in cancers characterized by chromosomal instability (CIN).[5][6][7]
KIF18A-IN-10 is a potent and selective inhibitor designed to target the motor activity of KIF18A. By impeding KIF18A function, this compound induces distinct mitotic defects that can be effectively visualized and quantified using immunofluorescence microscopy. This technique allows for the direct observation of key cellular structures involved in mitosis, including chromosomes, the mitotic spindle, and centrosomes. Staining for specific markers, such as phosphorylated histone H3 (pHH3) for mitotic cells, α-tubulin for spindle microtubules, and DAPI for DNA, provides a robust method to assess the phenotypic consequences of KIF18A inhibition.
This document provides a detailed protocol for performing immunofluorescence staining to analyze the mitotic defects in cancer cells treated with this compound.
Signaling Pathway and Mechanism of Action
KIF18A acts as a molecular brake, dampening the dynamic instability of kinetochore microtubules to facilitate the alignment of chromosomes at the cell's equator. Inhibition of KIF18A removes this control, leading to hyper-dynamic microtubules, chromosome alignment failure, and subsequent cell cycle arrest.
Experimental Workflow
The overall workflow involves cell culture and treatment, followed by immunofluorescence staining and microscopic analysis to quantify the resulting phenotypes.
Quantitative Data Summary
Treatment with this compound is expected to increase the mitotic index and the frequency of specific mitotic defects compared to a vehicle control (DMSO). The following table summarizes the anticipated quantitative results.
| Phenotypic Marker | Control (DMSO) | This compound Treated | Description of Defect |
| Mitotic Index (% pHH3 Positive) | 3-5% | 20-40% | Accumulation of cells in mitosis due to SAC-mediated arrest.[8] |
| Chromosome Congression Defects | <2% | >70% | Failure of chromosomes to align at the metaphase plate.[3][9] |
| Multipolar Spindles | <1% | 10-25% | Presence of more than two spindle poles, a common feature in CIN cells upon mitotic stress.[7] |
| Apoptotic Cells (Post-Mitosis) | Baseline | Increased | Cell death following prolonged mitotic arrest.[4] |
Detailed Experimental Protocol
This protocol is optimized for adherent cancer cell lines (e.g., HeLa, OVCAR-3, MDA-MB-157) grown on glass coverslips.
I. Materials and Reagents
-
Cell Line: Chromosomally unstable cancer cell line (e.g., OVCAR-3).
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Reagents: this compound (dissolved in DMSO), DMSO (vehicle control).
-
Buffers: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibodies:
-
Rabbit anti-phospho-Histone H3 (Ser10) (mitotic marker).
-
Mouse anti-α-Tubulin (spindle marker).
-
(Optional) Human anti-centromere antibody (CREST) (kinetochore marker).
-
-
Secondary Antibodies:
-
Goat anti-Rabbit IgG, Alexa Fluor 568.
-
Goat anti-Mouse IgG, Alexa Fluor 488.
-
(Optional) Goat anti-Human IgG, Alexa Fluor 647.
-
-
Counterstain: DAPI (4',6-diamidino-2-phenylindole) (1 µg/mL).[10]
-
Mounting Medium: Anti-fade mounting medium (e.g., ProLong Gold).
-
Supplies: 12 mm glass coverslips (sterilized), 24-well plates, forceps.
II. Cell Culture and Treatment
-
Sterilize glass coverslips by autoclaving or ethanol washing and place one in each well of a 24-well plate.[11]
-
Seed cells onto the coverslips at a density that will result in 50-60% confluency after 24 hours.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
-
Prepare working solutions of this compound at the desired final concentration (e.g., 100 nM) and a corresponding DMSO vehicle control in fresh culture medium.
-
Aspirate the old medium and add the treatment or control medium to the respective wells.
-
Incubate the cells for a specified duration (e.g., 24 hours) to allow for mitotic entry and arrest.
III. Immunofluorescence Staining Procedure
-
Fixation:
-
Permeabilization:
-
Add 500 µL of 0.25% Triton X-100 in PBS to each well.
-
Incubate for 10 minutes at room temperature to permeabilize the cell membranes.
-
Aspirate the permeabilization buffer and wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 500 µL of Blocking Buffer (5% BSA in PBS) to each well.
-
Incubate for 1 hour at room temperature to minimize non-specific antibody binding.[11]
-
-
Primary Antibody Incubation:
-
Prepare the primary antibody solution by diluting the antibodies in Blocking Buffer according to the manufacturer's recommendations.
-
Aspirate the blocking solution and add 200 µL of the primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the coverslips three times with PBS for 5 minutes each.
-
Prepare the fluorescently labeled secondary antibody solution, diluted in Blocking Buffer. Protect from light from this step onwards.
-
Add 200 µL of the secondary antibody solution to each coverslip.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS for 5 minutes each in the dark.
-
During the final wash, add DAPI to the PBS to a final concentration of 1 µg/mL and incubate for 5 minutes to stain the nuclei.
-
Briefly rinse the coverslips once with deionized water.
-
Using fine-tipped forceps, carefully remove each coverslip from the well and mount it cell-side down onto a drop of anti-fade mounting medium on a glass microscope slide.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
IV. Imaging and Analysis
-
Image Acquisition:
-
Visualize the slides using a confocal microscope equipped with appropriate lasers and filters for DAPI, Alexa Fluor 488, and Alexa Fluor 568.
-
Acquire images using a 40x or 63x oil immersion objective. Capture Z-stacks to obtain a complete view of the mitotic spindle and chromosomes.
-
-
Quantitative Analysis:
-
Mitotic Index: Count the total number of cells (DAPI-stained nuclei) and the number of mitotic cells (pHH3-positive) across at least 10 random fields of view per condition. Calculate the percentage of mitotic cells.[13]
-
Mitotic Defects: Among the mitotic population, score individual cells for specific defects:
-
Chromosome Congression Failure: Identify cells with chromosomes scattered along the spindle instead of tightly aligned at the metaphase plate.
-
Multipolar Spindles: Identify cells with more than two distinct spindle poles (visualized by α-tubulin).
-
-
Express the data as a percentage of the total mitotic cell population for each condition. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.
-
References
- 1. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 6. researchgate.net [researchgate.net]
- 7. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 11. ptglab.com [ptglab.com]
- 12. biotium.com [biotium.com]
- 13. agilent.com [agilent.com]
Live-Cell Imaging with KIF18A Inhibitors: Monitoring Mitotic Progression
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
KIF18A, a plus-end directed motor protein of the kinesin-8 family, plays a crucial role in regulating microtubule dynamics at the kinetochore-microtubule interface. Its primary function is to suppress chromosome oscillations and facilitate their proper alignment at the metaphase plate, a critical step for accurate chromosome segregation during mitosis. In many chromosomally unstable (CIN) cancer cells, there is a heightened dependency on KIF18A to manage the increased mitotic stress. Inhibition of KIF18A in these cells leads to severe mitotic defects, including prolonged mitotic arrest, chromosome misalignment, and the formation of multipolar spindles, ultimately triggering apoptotic cell death.[1][2][3][4] This selective vulnerability makes KIF18A an attractive therapeutic target for CIN-high cancers.[1][2][5][6]
Live-cell imaging is an indispensable tool for studying the dynamic process of mitosis and the real-time effects of mitotic inhibitors. By fluorescently labeling key mitotic structures such as chromosomes (e.g., H2B-GFP/mCherry) and microtubules (e.g., α-tubulin-GFP/mCherry), researchers can directly visualize and quantify the phenotypic consequences of KIF18A inhibition. These application notes provide a comprehensive guide and detailed protocols for utilizing KIF18A inhibitors, such as KIF18A-IN-10 and other well-characterized compounds like AM-1882, Sovilnesib, and VLS-1272, in live-cell imaging experiments to monitor mitosis.
Mechanism of Action of KIF18A Inhibitors
KIF18A inhibitors are small molecules that typically bind to the motor domain of KIF18A, interfering with its ATPase activity and its interaction with microtubules.[1][7][8] This inhibition prevents the proper localization of KIF18A to the plus-ends of kinetochore-microtubules.[2][9] Consequently, the microtubules are no longer properly regulated, leading to increased chromosome oscillations and a failure of chromosomes to align at the metaphase plate.[1][2] This triggers the Spindle Assembly Checkpoint (SAC), a crucial mitotic surveillance mechanism that delays anaphase onset until all chromosomes are correctly attached to the mitotic spindle.[1] Prolonged activation of the SAC in KIF18A-inhibited CIN cancer cells often results in mitotic catastrophe and apoptosis.[1][2]
Data Presentation
The following tables summarize quantitative data for various KIF18A inhibitors across different cancer cell lines.
Table 1: Inhibitory Potency of KIF18A Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| KIF18A-IN-1 | KIF18A | 5.09 (MDA-MB-157), 12.4 (OVCAR-8), 6.11 (HCC-1806), 20.9 (HeLa), 10.3 (OVCAR-3) | Cell Viability (5 days) | [10] |
| AM-1882 | KIF18A | 230 | MT-ATPase Motor Assay | [11] |
| VLS-1272 | KIF18A | 41 | ATPase Activity | [8] |
| VLS-1272 | KIF18A | 7.8 (JIMT-1), 9.7 (NIH-OVCAR3), 11 (HCC-15) | Cell Viability (7 days) | [8] |
Table 2: Cellular Effects of KIF18A Inhibitors in Live-Cell Imaging
| Inhibitor | Cell Line | Concentration | Key Phenotypes Observed | Reference |
| AM-1882 | HeLa Kyoto | 0.2 µM | Prolonged time in mitosis, leading to cell death in mitosis (DiM) | [12] |
| AM-1882 | MDA-MB-157 | 15 nM (EC50) | Increased percentage of cells with >2 Pericentrin (PCM) foci | [11] |
| AM-1882 | OVCAR-3 | 0.5 µM | Accumulation of Cyclin B1 starting at 8 hours, sustained mitotic arrest | [12] |
| Compound 3 | hTERT-RPE1 | 250 nM | Rapid relocalization of KIF18A from microtubule plus-ends to spindle poles within minutes | [9] |
| KIF18Ai (unspecified) | HCC1806 | Not specified | Increased severely misaligned chromosomes, increased mitotic duration and errors | [1][13] |
Experimental Protocols
Protocol 1: General Live-Cell Imaging of Mitosis with a KIF18A Inhibitor
This protocol provides a general framework for observing the effects of a KIF18A inhibitor on mitotic progression.
Materials:
-
Cancer cell line of interest (e.g., HeLa, OVCAR-3, MDA-MB-157) stably expressing fluorescently tagged Histone H2B (e.g., H2B-GFP or H2B-mCherry) and/or α-tubulin (e.g., α-tubulin-GFP or α-tubulin-mCherry).
-
Complete cell culture medium.
-
CO2-independent imaging medium (or a microscope with an environmental chamber).
-
Glass-bottom imaging dishes or plates.
-
KIF18A inhibitor (e.g., this compound, AM-1882) dissolved in a suitable solvent (e.g., DMSO).
-
Vehicle control (e.g., DMSO).
-
Live-cell imaging microscope system equipped with an environmental chamber (37°C, 5% CO2), autofocus, and automated stage.
Procedure:
-
Cell Seeding: Seed the fluorescently labeled cells onto glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere and grow for 24-48 hours.
-
Inhibitor Preparation: Prepare a stock solution of the KIF18A inhibitor in the appropriate solvent. On the day of the experiment, dilute the inhibitor to the desired final concentration in pre-warmed imaging medium. Prepare a vehicle control with the same final concentration of the solvent.
-
Microscope Setup: Turn on the microscope, environmental chamber, and associated software. Allow the system to equilibrate to 37°C and 5% CO2.
-
Initiating the Imaging:
-
Gently wash the cells with pre-warmed imaging medium.
-
Add the imaging medium containing the KIF18A inhibitor or vehicle control to the cells.
-
Place the dish on the microscope stage.
-
Select multiple fields of view for imaging.
-
Set up the time-lapse imaging parameters. A typical starting point is to acquire images every 5-15 minutes for 24-48 hours. Use the lowest possible laser power and exposure time to minimize phototoxicity.
-
-
Data Acquisition: Start the time-lapse acquisition.
-
Data Analysis:
-
Visually inspect the movies to identify mitotic events and phenotypes such as mitotic entry (nuclear envelope breakdown), chromosome alignment, anaphase onset, and cytokinesis.
-
Quantify the duration of mitosis (from nuclear envelope breakdown to anaphase onset).
-
Score for mitotic phenotypes:
-
Mitotic arrest: Cells that enter mitosis but fail to progress to anaphase.
-
Chromosome misalignment: Failure of chromosomes to congress to the metaphase plate.
-
Multipolar spindles: Cells with more than two spindle poles.
-
Cell fate: Determine if cells undergo normal division, cell death in mitosis, or mitotic slippage (exit mitosis without proper chromosome segregation).
-
-
Protocol 2: High-Resolution Confocal Microscopy of KIF18A Localization
This protocol is designed to visualize the mislocalization of KIF18A upon inhibitor treatment.
Materials:
-
Cell line expressing GFP-KIF18A and a red fluorescent microtubule marker (e.g., mCherry-Tubulin).
-
Glass-bottom imaging dishes.
-
KIF18A inhibitor and vehicle control.
-
Confocal microscope with an environmental chamber.
Procedure:
-
Cell Preparation: Seed the cells as described in Protocol 1.
-
Microscope Setup: Prepare the confocal microscope for live-cell imaging.
-
Imaging:
-
Identify mitotic cells based on the condensed chromatin and spindle morphology.
-
Acquire a baseline image (t=0) of the GFP-KIF18A and mCherry-Tubulin signals.
-
Carefully add the KIF18A inhibitor to the imaging dish.
-
Immediately start acquiring a time-lapse series of images every 1-2 minutes for at least 30 minutes to capture the rapid relocalization of KIF18A.
-
-
Analysis:
-
Observe the change in GFP-KIF18A localization from the plus-ends of microtubules to the spindle poles.
-
Quantify the fluorescence intensity of GFP-KIF18A at the spindle poles and the metaphase plate over time.
-
Visualizations
Caption: KIF18A signaling in normal mitosis and upon inhibition.
Caption: Experimental workflow for live-cell imaging with this compound.
References
- 1. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lilly-Backed Volastra Enters Clinic with Amgen’s KIF18A Inhibitor - BioSpace [biospace.com]
- 6. volastratx.com [volastratx.com]
- 7. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. AM-1882 | Kif18A inhibitor | Probechem Biochemicals [probechem.com]
- 12. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. embopress.org [embopress.org]
Application Notes and Protocols for Utilizing KIF18A-IN-10 in a Xenograft Mouse Model of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinesin family member 18A (KIF18A) is a molecular motor protein crucial for the proper alignment and segregation of chromosomes during mitosis.[1] In chromosomally unstable (CIN) cancer cells, which are characterized by frequent errors in chromosome segregation, KIF18A is often overexpressed and becomes essential for their survival.[2][3] This dependency makes KIF18A an attractive therapeutic target for selectively killing cancer cells while sparing healthy, chromosomally stable cells.[3][4] KIF18A-IN-10 is a potent and selective inhibitor of KIF18A, demonstrating significant anti-tumor activity in preclinical xenograft models of various cancers, including high-grade serous ovarian cancer (HGSOC), triple-negative breast cancer (TNBC), and colorectal cancer.[4][5][6] These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of this compound in a xenograft mouse model.
Mechanism of Action
KIF18A inhibitors, such as this compound, function by disrupting the mitotic machinery in rapidly dividing cancer cells.[1] By inhibiting KIF18A, these compounds prevent the proper alignment of chromosomes at the metaphase plate, leading to a prolonged mitotic arrest.[1] This sustained activation of the spindle assembly checkpoint ultimately triggers programmed cell death (apoptosis) in the cancer cells.[1] This targeted approach offers a potential advantage over traditional chemotherapies by minimizing damage to normal, slower-dividing tissues.[3]
Data Presentation
Table 1: In Vivo Efficacy of KIF18A Inhibitors in Xenograft Models
| Compound | Cancer Type | Mouse Model | Dosing Regimen | Efficacy | Reference |
| AM-1882 | Ovarian Cancer (OVCAR-3) | CDX | 100 mg/kg, daily, p.o. | 5.9-fold increase in pH3 mitotic marker | [7] |
| AM-5308 | Ovarian Cancer (OVCAR-3) | CDX | 25 mg/kg, daily, p.o. | Tumor regression | [7] |
| VLS-1272 | Ovarian & Lung Cancer | Xenograft | Dose-dependent | Inhibition of tumor growth | [6][8] |
| ATX020 | Ovarian Cancer (OVCAR-3) | Xenograft | 30 mpk & 100 mpk, daily, p.o. | Robust anti-proliferative effects | [9] |
| Unnamed Inhibitor | Colon Cancer (HT-29) | Xenograft | 80 mg/kg, daily, i.g. | 80% Tumor Growth Inhibition (TGI) |
CDX: Cell line-derived xenograft; p.o.: oral gavage; i.g.: intragastric; mpk: mg/kg
Table 2: Pharmacodynamic and Safety Profile of KIF18A Inhibitors
| Compound | Observation | Effect | Impact on Healthy Cells | Reference |
| AM-1882 & AM-5308 | Increased pH3 levels in tumors | Mitotic arrest | Minimal detrimental effects on human bone marrow cells | [4][7] |
| KIF18A Inhibitors | No significant body weight loss | Well-tolerated at effective doses | Spares normal, proliferating cells | [5][10] |
| KIF18A Inhibitors | No impact on neutrophil counts | Non-toxic to hematopoietic system | Differentiated from other anti-mitotic agents | [7] |
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Mouse Model
This protocol outlines the establishment of a subcutaneous xenograft model using a CIN-positive cancer cell line (e.g., OVCAR-3, HT-29).
Materials:
-
CIN-positive cancer cell line (e.g., OVCAR-3)
-
Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
Growth medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel or other basement membrane extract (optional)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Calipers
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium until they reach 80-90% confluency.
-
Cell Harvest:
-
Wash cells with PBS and detach them using trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel (optional) at a concentration of 5-10 x 10^6 cells per 100 µL. Keep on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound in the appropriate vehicle at the desired concentrations (based on Table 1).
-
Administer this compound or vehicle to the respective groups via oral gavage daily.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor mice for any signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and measure their final weight and volume.
-
Collect tumors and other tissues for pharmacodynamic analysis (e.g., Western blot for pH3, immunohistochemistry).
-
Collect blood for pharmacokinetic analysis and complete blood counts.
-
Mandatory Visualizations
Caption: Experimental workflow for a xenograft mouse model study.
Caption: KIF18A signaling pathway and mechanism of inhibition.
Conclusion and Future Directions
The selective inhibition of KIF18A presents a promising therapeutic strategy for the treatment of chromosomally unstable cancers. The preclinical data for KIF18A inhibitors, including the conceptual this compound, demonstrate robust anti-tumor efficacy and a favorable safety profile in xenograft mouse models. The provided protocols offer a framework for the in vivo evaluation of such compounds. Future research should focus on identifying predictive biomarkers of response to KIF18A inhibition to aid in patient selection for clinical trials. Furthermore, exploring combination therapies with other anti-cancer agents may enhance the therapeutic benefit of targeting KIF18A.
References
- 1. The role of kinesin KIF18A in the invasion and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. volastratx.com [volastratx.com]
- 7. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accenttx.com [accenttx.com]
- 10. static1.squarespace.com [static1.squarespace.com]
Application Notes and Protocols for High-Content Screening of KIF18A-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
KIF18A, a member of the kinesin-8 family of motor proteins, plays a critical role in regulating microtubule dynamics during mitosis. Specifically, it is essential for the precise alignment of chromosomes at the metaphase plate. In many chromosomally unstable (CIN) cancer cells, there is a heightened dependency on KIF18A for successful cell division, making it a promising therapeutic target. Inhibition of KIF18A leads to mitotic arrest, spindle abnormalities, and ultimately, cell death in these cancer cells, while having minimal effects on normal, chromosomally stable cells.
KIF18A-IN-10 is a potent and selective inhibitor of KIF18A with demonstrated anti-cancer activity. These application notes provide detailed protocols for utilizing this compound in high-content screening (HCS) assays to identify and characterize its effects on cancer cells. HCS allows for the simultaneous measurement of multiple phenotypic parameters in a cell-based assay, providing a rich dataset to understand the mechanism of action of compounds like this compound.
Mechanism of Action of KIF18A and its Inhibition
KIF18A functions as a plus-end directed motor protein that moves along kinetochore microtubules. Its activity dampens chromosome oscillations, ensuring their proper congression at the metaphase plate. Inhibition of KIF18A's ATPase activity disrupts this function, leading to several distinct cellular phenotypes, including:
-
Mitotic Arrest: Cells are unable to satisfy the spindle assembly checkpoint (SAC) and arrest in mitosis.
-
Increased Spindle Length: The mitotic spindle elongates due to altered microtubule dynamics.
-
Chromosome Misalignment: Chromosomes fail to align properly at the metaphase plate.
-
Multipolar Spindles: The formation of more than two spindle poles, leading to aberrant chromosome segregation.
-
Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death.
These distinct phenotypes are readily quantifiable using high-content imaging and analysis.
Quantitative Data for KIF18A Inhibitors
The following table summarizes key quantitative data for this compound and other relevant KIF18A inhibitors. This data is essential for designing effective HCS experiments and interpreting the results.
| Compound | Assay Type | Cell Line / Target | IC50 / EC50 | Reference |
| This compound | KIF18A ATPase Inhibition | Recombinant KIF18A | 23.8 nM | MedChemExpress |
| This compound | Cell Proliferation | OVCAR3 | < 100 nM | MedChemExpress |
| This compound | Cell Proliferation | MDA-MB-157 | < 100 nM | MedChemExpress |
| ATX-295 | KIF18A ATPase Inhibition | Recombinant KIF18A | 16 nM | Accent Therapeutics |
| AM-0277 | Cell Growth | Sensitive Lines | 47 nM (mean) | Small-molecule inhibition of kinesin KIF18A... |
| AM-1882 | Cell Growth | Sensitive Lines | 21 nM (mean) | Small-molecule inhibition of kinesin KIF18A... |
| AM-9022 | Cell Growth | Sensitive Lines | 45 nM (mean) | Small-molecule inhibition of kinesin KIF18A... |
| VLS-1272 | KIF18A ATPase Inhibition | Recombinant KIF18A | 1.4 nM | Targeting chromosomally unstable tumors... |
High-Content Screening Experimental Protocols
Two detailed protocols are provided below for assessing the cellular effects of this compound. These can be adapted for primary screening of compound libraries or for detailed mechanistic studies of this compound and its analogs.
Protocol 1: Mitotic Arrest and Cell Proliferation High-Content Assay
Objective: To quantify the dose-dependent effects of this compound on mitotic index and cell proliferation in a chromosomally unstable cancer cell line.
Materials:
-
Cell Line: MDA-MB-231 (triple-negative breast cancer) or OVCAR-3 (ovarian cancer). These cell lines are known to be sensitive to KIF18A inhibition.
-
Compound: this compound (dissolved in DMSO to a stock concentration of 10 mM).
-
Assay Plates: 96- or 384-well black, clear-bottom imaging plates.
-
Reagents:
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Hoechst 33342 solution (for nuclear staining).
-
Anti-phospho-Histone H3 (Ser10) antibody (a marker for mitotic cells).
-
Alexa Fluor 488-conjugated secondary antibody.
-
Paraformaldehyde (PFA) for cell fixation.
-
Triton X-100 for cell permeabilization.
-
Bovine Serum Albumin (BSA) for blocking.
-
-
Instrumentation:
-
High-content imaging system (e.g., ImageXpress Micro, IN Cell Analyzer).
-
Automated liquid handler (recommended for high-throughput screening).
-
Methodology:
-
Cell Seeding:
-
Trypsinize and count MDA-MB-231 or OVCAR-3 cells.
-
Seed cells into the assay plates at a density of 2,000-5,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Include a DMSO-only control (negative control) and a known mitotic inhibitor like paclitaxel or nocodazole as a positive control.
-
Carefully remove the old medium from the cell plates and add the medium containing the different concentrations of this compound.
-
Incubate the plates for 24-48 hours.
-
-
Cell Staining:
-
After incubation, carefully remove the compound-containing medium.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells twice with PBS.
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour.
-
Incubate with the primary antibody (anti-phospho-Histone H3) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Add PBS to the wells for imaging.
-
-
High-Content Imaging and Analysis:
-
Acquire images using a high-content imaging system with appropriate filter sets for DAPI (Hoechst) and FITC (Alexa Fluor 488).
-
Use a 10x or 20x objective to capture a sufficient number of cells per well.
-
Image Analysis Workflow:
-
Nuclei Segmentation: Use the Hoechst channel to identify and segment individual nuclei.
-
Cell Counting: Quantify the total number of cells per well based on the nuclei count.
-
Mitotic Cell Identification: Measure the mean fluorescence intensity of the phospho-Histone H3 signal within each nucleus. Set a threshold to classify cells as mitotic (pH3-positive) or non-mitotic.
-
Calculate Mitotic Index: (Number of mitotic cells / Total number of cells) x 100.
-
Data Analysis: Plot the mitotic index and total cell count against the concentration of this compound to determine the EC50 for mitotic arrest and the GI50 for growth inhibition.
-
-
Assay Validation:
-
Z'-factor Calculation: To assess the quality and robustness of the assay for high-throughput screening, calculate the Z'-factor using the positive (e.g., paclitaxel) and negative (DMSO) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Protocol 2: Spindle Morphology and Cytotoxicity High-Content Assay
Objective: To perform a detailed multiparametric analysis of the effects of this compound on mitotic spindle morphology and to assess cytotoxicity.
Materials:
-
Cell Line: HeLa-Kyoto cells stably expressing GFP-α-tubulin and H2B-mCherry are ideal for visualizing spindle and chromosome dynamics. Alternatively, use a chromosomally unstable cell line like MDA-MB-157.
-
Compound: this compound.
-
Assay Plates: 384-well imaging plates.
-
Reagents:
-
Complete cell culture medium.
-
Hoechst 33342 (if not using H2B-mCherry).
-
Anti-α-tubulin antibody (if not using GFP-tubulin).
-
Anti-pericentrin antibody (to label centrosomes).
-
Fluorescently labeled secondary antibodies.
-
Cell viability dye (e.g., a membrane-impermeable DNA dye for dead cells).
-
-
Instrumentation:
-
High-content imaging system with environmental control for live-cell imaging (optional).
-
Methodology:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from Protocol 1. A 24-hour treatment is typically sufficient to observe spindle defects.
-
Cell Staining (for fixed-cell analysis):
-
Follow the fixation, permeabilization, and blocking steps from Protocol 1.
-
Incubate with primary antibodies against α-tubulin and pericentrin.
-
Incubate with corresponding fluorescently labeled secondary antibodies and Hoechst 33342.
-
-
High-Content Imaging and Analysis:
-
Acquire images using a 20x or 40x objective to resolve spindle structures.
-
Image Analysis Workflow:
-
Identify Mitotic Cells: Based on condensed chromatin morphology (Hoechst/H2B-mCherry).
-
Spindle Morphology Analysis:
-
Spindle Length: Measure the distance between the two pericentrin-labeled centrosomes.
-
Spindle Polarity: Count the number of pericentrin foci to identify bipolar and multipolar spindles.
-
-
Chromosome Alignment: Measure the width of the metaphase plate by quantifying the distribution of the DNA signal along the spindle axis.
-
Cytotoxicity: Quantify the number of cells positive for the cell viability dye.
-
-
Data Analysis: Correlate the different phenotypic readouts with the concentration of this compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving KIF18A and a typical experimental workflow for a high-content screen.
KIF18A Signaling Pathways
Caption: KIF18A is regulated by the JNK/c-Jun pathway and influences cell growth via the PI3K/Akt/mTOR pathway and by ensuring proper mitosis.
High-Content Screening Workflow
Caption: A typical workflow for a high-content screening assay to evaluate the effects of this compound.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to utilize this compound in high-content screening assays. These assays can be powerful tools for identifying novel anti-cancer agents, elucidating their mechanisms of action, and accelerating the drug discovery process for therapies targeting chromosomally unstable cancers. The quantitative and multiparametric nature of HCS provides a detailed understanding of the cellular response to KIF18A inhibition, enabling more informed decisions in preclinical drug development.
Troubleshooting & Optimization
Optimizing KIF18A-IN-10 treatment time for maximal mitotic arrest
Welcome to the technical support center for KIF18A inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of KIF18A inhibitors, with a focus on determining the ideal treatment time for achieving maximal mitotic arrest in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KIF18A inhibitors?
A1: KIF18A is a motor protein from the kinesin family that plays a crucial role in regulating the alignment of chromosomes at the metaphase plate during mitosis.[1][2] KIF18A inhibitors block the function of this protein. This disruption of chromosome segregation leads to a prolonged mitotic arrest by activating the spindle assembly checkpoint (SAC).[1] This extended arrest can ultimately trigger programmed cell death, or apoptosis, in rapidly dividing cells, particularly those with existing chromosomal instability (CIN).[1][3]
Q2: Why is optimizing the treatment time for KIF18A inhibitors important?
A2: Optimizing the treatment time is critical for achieving the desired biological effect while minimizing potential off-target effects or cellular adaptation. A treatment time that is too short may not be sufficient to induce a robust mitotic arrest and subsequent cell death. Conversely, an excessively long exposure could lead to mitotic slippage, where cells exit mitosis without proper chromosome segregation, potentially leading to aneuploidy and therapeutic resistance. Therefore, determining the optimal window for maximal mitotic arrest is key to the successful application of KIF18A inhibitors in research and therapeutic development.
Q3: What are some common readouts to measure mitotic arrest?
A3: Mitotic arrest can be quantified using several methods:
-
Phospho-Histone H3 (Ser10) Staining: Histone H3 is phosphorylated at Serine 10 during mitosis. An increase in the percentage of phospho-Histone H3 positive cells, as measured by immunofluorescence or flow cytometry, is a reliable indicator of mitotic arrest.[4]
-
Cell Cycle Analysis by Flow Cytometry: Propidium iodide or DAPI staining of DNA allows for the quantification of cells in the G2/M phase of the cell cycle. An accumulation of cells in G2/M is indicative of mitotic arrest.
-
Live-Cell Imaging: Time-lapse microscopy of cells expressing fluorescently tagged histones (e.g., H2B-GFP) allows for the direct observation and quantification of the duration of mitosis, from nuclear envelope breakdown (NEBD) to anaphase onset.[5]
-
Western Blot Analysis: Monitoring the levels of key mitotic proteins, such as Cyclin B1, can indicate a mitotic block.[6]
Q4: Do KIF18A inhibitors affect normal, non-cancerous cells?
A4: Preclinical studies suggest that KIF18A inhibitors have a preferential effect on cancer cells, particularly those with high levels of chromosomal instability.[3][7] Normal, diploid cells appear to be less sensitive to KIF18A inhibition and can often progress through mitosis, albeit with some potential defects.[8] This selectivity is a promising aspect for their therapeutic development, as it may lead to a wider therapeutic window compared to traditional anti-mitotic agents that indiscriminately target all dividing cells.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low percentage of mitotic cells after treatment. | Suboptimal inhibitor concentration. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Inappropriate treatment duration. | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the peak of mitotic arrest. | |
| Cell line is resistant to KIF18A inhibition. | Verify the expression of KIF18A in your cell line. Consider testing cell lines known to be sensitive to KIF18A inhibitors (e.g., those with high CIN). | |
| Cells appear to be undergoing apoptosis but not arresting in mitosis. | Treatment time is too long, leading to mitotic catastrophe. | Shorten the treatment duration and perform a time-course analysis to capture the mitotic arrest phase before widespread apoptosis. |
| Inhibitor has off-target effects at the concentration used. | Lower the inhibitor concentration and confirm the phenotype is consistent with KIF18A inhibition (e.g., chromosome congression defects). | |
| High variability in mitotic index between experiments. | Inconsistent cell synchronization. | If using synchronized cells, ensure the synchronization protocol is consistent and effective. For asynchronous populations, ensure consistent cell seeding density and growth phase. |
| Inhibitor instability. | Ensure proper storage and handling of the KIF18A inhibitor. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Time via Immunofluorescence for Phospho-Histone H3
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Inhibitor Treatment: The following day, treat the cells with the desired concentration of KIF18A inhibitor. Include a vehicle control (e.g., DMSO).
-
Time-Course: Fix the cells at various time points after treatment (e.g., 0, 12, 24, 36, 48 hours).
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Incubate with a primary antibody against Phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Counterstaining and Mounting:
-
Counterstain with DAPI to visualize nuclei.
-
Mount coverslips on microscope slides.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of Phospho-Histone H3 positive cells relative to the total number of DAPI-stained nuclei. The time point with the highest percentage of positive cells represents the optimal time for maximal mitotic arrest.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the KIF18A inhibitor and vehicle control for the desired time points.
-
Cell Harvest:
-
Harvest both adherent and floating cells.
-
Wash with cold PBS and centrifuge.
-
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. Add 4.5 mL of cold 70% ethanol dropwise while vortexing to prevent clumping. Fix overnight at -20°C.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. The percentage of cells in the G2/M phase of the cell cycle will indicate the extent of mitotic arrest.
Data Presentation
Table 1: Time-Dependent Effect of a KIF18A Inhibitor (e.g., AM-1882) on Mitotic Index in MDA-MB-157 Cells
| Treatment Time (hours) | Concentration (µM) | % Phospho-Histone H3 Positive Cells (Mean ± SD) |
| 0 | 0.05 | 3.2 ± 0.5 |
| 12 | 0.05 | 15.8 ± 1.2 |
| 24 | 0.05 | 35.1 ± 2.5 |
| 36 | 0.05 | 28.4 ± 1.9 |
| 48 | 0.05 | 18.9 ± 1.5 |
Data is illustrative and based on trends observed in published studies.[6]
Table 2: Effect of KIF18A Inhibitor ATX020 on Cell Viability in Ovarian Cancer Cell Lines
| Cell Line | IC50 (nM) |
| OVCAR-3 | 53.3 |
| OVCAR-8 | 534 |
Data adapted from publicly available research.[4]
Visualizations
Caption: Experimental workflow for optimizing KIF18A inhibitor treatment time.
Caption: Simplified signaling pathway of KIF18A and its inhibition.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. The role of kinesin KIF18A in the invasion and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 4. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 5. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
How to identify and minimize off-target effects of KIF18A-IN-10
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target effects of KIF18A-IN-10, a potent and selective inhibitor of the mitotic kinesin KIF18A.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the kinesin-like protein KIF18A. KIF18A is a motor protein crucial for regulating chromosome alignment and mitotic spindle dynamics during cell division.[1] By inhibiting KIF18A, this compound disrupts the proper segregation of chromosomes, leading to prolonged mitotic arrest and subsequent programmed cell death (apoptosis) in rapidly dividing cells, particularly cancer cells with chromosomal instability (CIN).[1][2][3][4]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects are unintended interactions of this compound with cellular components other than its primary target, KIF18A. These interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the inhibitor's true biological effects.[5] Minimizing off-target effects is crucial for ensuring data integrity and for the potential clinical development of the inhibitor.[5][6]
Q3: How can I determine if the observed cellular phenotype is a result of on-target KIF18A inhibition or off-target effects?
A3: Several experimental approaches can help distinguish between on-target and off-target effects:
-
Dose-Response Correlation: The potency of this compound in causing the observed phenotype should correlate with its potency for inhibiting KIF18A's enzymatic activity.
-
Use of a Structurally Unrelated Inhibitor: Employing another KIF18A inhibitor with a different chemical structure should produce the same phenotype if the effect is on-target.[5]
-
Genetic Knockdown/Knockout: The phenotype observed with this compound treatment should mimic the phenotype induced by siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the KIF18A gene.[2]
-
Rescue Experiments: Overexpression of a resistant KIF18A mutant should rescue the cellular phenotype caused by this compound, confirming the effect is on-target.
Q4: What are the best practices for minimizing off-target effects in my experiments?
A4: To minimize off-target effects, consider the following:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect. Using excessively high concentrations increases the likelihood of binding to lower-affinity off-target proteins.[5]
-
Perform Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) and negative control compounds in your assays.
-
Confirm with Orthogonal Approaches: As mentioned in Q3, use genetic methods to validate the pharmacological findings.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent phenotypic results between experiments. | - Off-target effects at the concentration used.- Cellular context differences (e.g., cell density, passage number). | - Perform a dose-response curve to identify the optimal concentration.- Standardize cell culture conditions rigorously.- Confirm the phenotype with a structurally unrelated KIF18A inhibitor.[5] |
| Observed cytotoxicity in cell lines expected to be resistant to KIF18A inhibition. | - Off-target toxicity.- High compound concentration. | - Profile this compound against a panel of kinases or other relevant targets to identify potential off-targets.[7]- Lower the concentration of this compound.- Test the inhibitor in a panel of normal, non-transformed cell lines to assess its therapeutic window.[3][4] |
| Discrepancy between biochemical assay results and cellular assay results. | - Poor cell permeability of the compound.- Active efflux of the compound from cells.- Compound metabolism within the cell. | - Perform a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells.[5]- Use cell lines with known expression levels of drug transporters to investigate efflux.- Analyze compound stability in cell culture medium and cell lysates. |
Experimental Protocols
Protocol 1: Kinome-Wide Off-Target Profiling
This protocol outlines a general approach for assessing the selectivity of this compound against a broad panel of kinases, a common source of off-target effects for small molecule inhibitors.
Objective: To identify unintended kinase targets of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Kinase Panel Screening: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology). Typically, a high concentration (e.g., 1-10 µM) is used for the initial screen to maximize the chances of detecting off-target interactions.
-
Data Analysis: The service will provide data on the percent inhibition of each kinase in the panel. Identify any kinases that are significantly inhibited by this compound.
-
Follow-up Dose-Response: For any identified off-target kinases, perform a dose-response analysis to determine the IC50 value. This will allow for a quantitative comparison of the inhibitor's potency against the on-target KIF18A and the off-target kinases.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that this compound directly binds to KIF18A in a cellular context.
Objective: To confirm the binding of this compound to KIF18A in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations. Include a vehicle control (DMSO).
-
Heating: After treatment, heat the cell suspensions at a range of temperatures. The binding of this compound is expected to stabilize the KIF18A protein, making it more resistant to thermal denaturation.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble KIF18A in the supernatant at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble KIF18A as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[5]
Data Presentation
Table 1: Selectivity Profile of a Hypothetical KIF18A Inhibitor (e.g., this compound)
| Target | IC50 (nM) | Selectivity (Fold vs. KIF18A) |
| KIF18A | 10 | 1 |
| KIF18B | >10,000 | >1,000 |
| KIFC1 | >10,000 | >1,000 |
| Eg5/KIF11 | >10,000 | >1,000 |
| CENP-E | >10,000 | >1,000 |
| Off-Target Kinase X | 500 | 50 |
| Off-Target Kinase Y | 2,000 | 200 |
This table illustrates how to present selectivity data. Higher fold-selectivity values indicate a more selective compound.
Table 2: Cellular Activity of a Hypothetical KIF18A Inhibitor in Cancer Cell Lines
| Cell Line | Chromosomal Instability Status | This compound GI50 (nM) | Paclitaxel GI50 (nM) |
| OVCAR-3 | High | 25 | 2 |
| MDA-MB-231 | High | 50 | 5 |
| HCT116 | Low | >5,000 | 3 |
| RPE-1 (normal) | Stable | >10,000 | 10 |
This table demonstrates the selective anti-proliferative activity of a KIF18A inhibitor in chromosomally unstable cancer cells compared to chromosomally stable and normal cells.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reactionbiology.com [reactionbiology.com]
Cell line-specific responses to KIF18A-IN-10 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of KIF18A-IN-10 and other KIF18A inhibitors. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and visualizations of key cellular pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of the mitotic kinesin KIF18A.[1][2][3] KIF18A is a motor protein essential for regulating chromosome alignment at the metaphase plate during mitosis.[2][4][5] By inhibiting the ATPase activity of KIF18A, this compound disrupts the proper segregation of chromosomes.[1][6] This disruption leads to prolonged activation of the spindle assembly checkpoint (SAC), causing mitotic arrest and ultimately leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.[2]
Q2: Why are some cell lines sensitive to this compound while others are resistant?
Sensitivity to KIF18A inhibition is strongly associated with chromosomal instability (CIN).[1][7][8] Cancer cells with high levels of CIN are particularly dependent on KIF18A for successful mitosis and survival.[6][7][9]
-
Sensitive Cell Lines: Typically exhibit high levels of CIN, whole-genome doubling (WGD), and mutations in genes like TP53.[7] Examples include certain triple-negative breast cancer (TNBC) and high-grade serous ovarian cancer (HGSOC) cell lines.[7][8] These cells experience profound chromosome alignment defects, multipolar spindles, and mitotic arrest when treated with KIF18A inhibitors.[1]
-
Resistant Cell Lines: Normal, diploid cells and cancer cell lines with low levels of CIN are generally insensitive to KIF18A inhibition.[1][6][9] These cells can tolerate the loss of KIF18A function and proceed through mitosis with only minor defects.[1][6]
Q3: What are the expected phenotypic effects of this compound treatment on sensitive cells?
Treatment of sensitive cancer cell lines with this compound is expected to induce the following phenotypes:
-
Mitotic Arrest: Cells accumulate in the G2/M phase of the cell cycle due to activation of the spindle assembly checkpoint.[10][11]
-
Chromosome Misalignment: Chromosomes fail to properly align at the metaphase plate.[1][2]
-
Multipolar Spindles: The formation of abnormal mitotic spindles with more than two poles.[1]
-
Apoptosis: Prolonged mitotic arrest triggers programmed cell death, which can be observed through markers like cleaved PARP and Annexin V staining.[2][11][12]
-
Reduced Cell Proliferation: Overall inhibition of cell growth and viability.[1][6]
Troubleshooting Guide
Issue 1: No significant decrease in cell viability observed in a cancer cell line expected to be sensitive.
| Possible Cause | Suggested Solution |
| Cell line is not chromosomally unstable (CIN-low). | Verify the CIN status of your cell line through literature search or karyotyping. Test the inhibitor on a known CIN-high positive control cell line (e.g., OVCAR-3, MDA-MB-157).[7] |
| Incorrect drug concentration. | Perform a dose-response experiment to determine the optimal concentration and IC50 value for your specific cell line. Concentrations can range from nanomolar to low micromolar.[7][11] |
| Insufficient treatment duration. | Extend the treatment time. Phenotypic effects such as mitotic arrest and apoptosis may require 24-72 hours or longer to become apparent.[7][13] |
| Drug degradation. | Ensure proper storage of the this compound compound as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| High cell confluence. | Plate cells at a lower density to ensure they are in the exponential growth phase during treatment. |
Issue 2: High toxicity observed in a cell line expected to be resistant.
| Possible Cause | Suggested Solution |
| Off-target effects at high concentrations. | Lower the concentration of this compound. High concentrations may lead to non-specific cytotoxicity. |
| Cell line has uncharacterized sensitivities. | Review the literature for any known sensitivities of your cell line. Consider that the cell line may have a higher basal level of mitotic stress. |
| Contamination of cell culture. | Perform routine checks for mycoplasma and other contaminants. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent cell seeding density. | Ensure precise and consistent cell seeding for all replicates and experiments. |
| Variations in drug preparation. | Prepare a single stock solution of this compound for a set of experiments and aliquot for single use to minimize freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Reported IC50/EC50 Values for KIF18A Inhibitors in Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | Inhibitor | IC50/EC50 (µM) | Reference |
| OVCAR-3 | Ovarian Cancer | AM-0277 | ~0.047 | [7] |
| OVCAR-3 | Ovarian Cancer | AM-1882 | ~0.021 | [7] |
| OVCAR-3 | Ovarian Cancer | AM-9022 | ~0.045 | [7] |
| OVCAR-3 | Ovarian Cancer | ATX020 | 0.053 | [11] |
| OVCAR-8 | Ovarian Cancer | ATX020 | 0.54 | [11] |
| MDA-MB-157 | Breast Cancer | AM-1882 | - | [7] |
| HCC-1806 | Breast Cancer | - | - | [7] |
| BT-549 | Breast Cancer | - | - | [7] |
Note: The table includes data for this compound and other structurally related KIF18A inhibitors. "-" indicates that the cell line was shown to be sensitive, but a specific IC50 value was not provided in the cited source.
Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Reading: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound and controls for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and a viability dye (e.g., Propidium Iodide or DAPI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive cells are undergoing apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The proportion of cells in G0/G1, S, and G2/M phases can be quantified.
Visualizations
Caption: this compound inhibits the KIF18A motor protein, leading to mitotic arrest and apoptosis.
Caption: A typical experimental workflow for evaluating the effects of this compound.
Caption: A decision tree for troubleshooting experiments where this compound shows no effect.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 9. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity [mdpi.com]
- 11. Abstract PR001: KIF18A inhibition, via ATX020, leads to mitotic arrest and robust anti-tumor activity through a synthetic lethal interaction with chromosome instability | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 12. Suppression of kinesin family member-18A diminishes progression and induces apoptotic cell death of gemcitabine-resistant cholangiocarcinoma cells by modulating PI3K/Akt/mTOR and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Addressing resistance to KIF18A-IN-10 in cancer cell lines
Welcome to the technical support center for KIF18A-IN-10. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential challenges in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the kinesin family member 18A (KIF18A).[1][2][3] KIF18A is a motor protein essential for proper chromosome alignment and segregation during mitosis. By inhibiting the ATPase activity of KIF18A, this compound disrupts mitotic spindle dynamics, leading to prolonged mitotic arrest and subsequent cell death (apoptosis), particularly in cancer cells with high chromosomal instability (CIN).[2][4][5]
Q2: Which cancer cell lines are most sensitive to this compound?
A2: Sensitivity to KIF18A inhibitors like this compound is enriched in cancer cell lines exhibiting chromosomal instability (CIN).[3][4][6] This includes many triple-negative breast cancer (TNBC) and high-grade serous ovarian cancer (HGSOC) cell lines.[4][6] Cell lines with mutations in TP53 have also been shown to be particularly sensitive.[4][7]
Q3: What are the potential mechanisms of resistance to this compound?
A3: While research is ongoing, potential mechanisms of resistance to KIF18A inhibitors may include:
-
Overexpression of efflux pumps: Increased expression of P-glycoprotein (P-gp), a drug efflux pump, could potentially reduce the intracellular concentration of the inhibitor.[4]
-
Alterations in the spindle assembly checkpoint (SAC): As KIF18A inhibition activates the SAC, modifications in this pathway could confer resistance.[2][5]
-
Genomic alterations: CRISPR-Cas9 screens have identified that loss of certain genes involved in mitotic regulation can confer resistance to KIF18A inhibitors.[5]
Q4: Are there known off-target effects of this compound?
A4: KIF18A inhibitors have been developed to be highly selective for KIF18A with minimal off-target effects on other related kinesins or a broad panel of kinases.[1][8] However, as with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to monitor for any unexpected phenotypes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no inhibition of cell proliferation in a supposedly sensitive cell line. | Cell line misidentification or contamination. | Authenticate your cell line using short tandem repeat (STR) profiling. Check for mycoplasma contamination. |
| Incorrect inhibitor concentration. | Perform a dose-response experiment to determine the optimal EC50 for your specific cell line and experimental conditions. | |
| Development of resistance. | If you are culturing cells for an extended period with the inhibitor, resistance may develop. Use early passage cells and consider performing a western blot to check for P-gp expression. | |
| No observable increase in mitotic arrest or apoptosis. | Insufficient incubation time. | The effects of KIF18A inhibition on the cell cycle are time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint. |
| Issues with detection methods. | For mitotic arrest, use markers like phospho-histone H3 (Ser10). For apoptosis, use markers like cleaved PARP or an Annexin V assay.[4] Ensure your antibodies and reagents are validated and working correctly. | |
| Low level of chromosomal instability in the cell line. | Confirm the CIN status of your cell line through karyotyping or by assessing micronuclei formation. KIF18A inhibitors are most effective in CIN-high cells.[3][4] | |
| Inconsistent results between experiments. | Variability in cell density at the time of treatment. | Ensure consistent cell seeding density across all experiments, as this can influence cell cycle progression and drug response. |
| Inconsistent inhibitor preparation. | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure the inhibitor is fully dissolved in the vehicle (e.g., DMSO). |
Data Presentation
Table 1: Reported EC50 Values of KIF18A Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | KIF18A Inhibitor | Mean EC50 (µM) |
| HCC-1806 | Triple-Negative Breast Cancer | AM-0277 | 0.047 |
| BT-549 | Triple-Negative Breast Cancer | AM-0277 | 0.047 |
| MDA-MB-157 | Triple-Negative Breast Cancer | AM-0277 | 0.047 |
| OVCAR-3 | High-Grade Serous Ovarian Cancer | AM-0277 | 0.047 |
| CAL-51 | Triple-Negative Breast Cancer | AM-0277 | >6 |
| MCF-7 | ER+ Breast Cancer | AM-0277 | >6 |
| OVCAR-3 | High-Grade Serous Ovarian Cancer | ATX020 | 0.053 |
| OVCAR-8 | High-Grade Serous Ovarian Cancer | ATX020 | 0.54 |
Data synthesized from multiple sources.[4][9] EC50 values can vary based on the specific inhibitor and experimental conditions.
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add the diluted compound to the respective wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 or 96 hours) at 37°C in a humidified incubator.
-
Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot the results to determine the EC50 value.
Western Blotting for Mitotic and Apoptotic Markers
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-cleaved PARP, anti-KIF18A, and a loading control like anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunoprecipitation for KIF18A Interaction Analysis
-
Cell Lysis: Lyse treated cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.[10]
-
Pre-clearing: Add protein A/G agarose or magnetic beads to the lysate and incubate for 30-60 minutes at 4°C with gentle rotation to reduce non-specific binding.[11]
-
Immunoprecipitation: Centrifuge the lysate to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against KIF18A or an isotype control IgG and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding Laemmli sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the eluted proteins by western blotting with antibodies against potential interacting partners.
Visualizations
Caption: Signaling pathway of KIF18A inhibition.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. ascopubs.org [ascopubs.org]
- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Abstract PR001: KIF18A inhibition, via ATX020, leads to mitotic arrest and robust anti-tumor activity through a synthetic lethal interaction with chromosome instability | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 10. med.upenn.edu [med.upenn.edu]
- 11. m.youtube.com [m.youtube.com]
Controls for KIF18A-IN-10 experiments: what to include
This guide provides technical support for researchers using KIF18A-IN-10, a potent and selective inhibitor of the mitotic kinesin KIF18A. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the motor domain of KIF18A, a kinesin protein essential for chromosome alignment during mitosis.[1][2] By inhibiting the ATPase activity of KIF18A, this compound disrupts proper chromosome segregation, leading to prolonged mitotic arrest and subsequent cell death (apoptosis), particularly in cancer cells with high chromosomal instability (CIN).[1][3][4]
Q2: How do I select the right cell lines for my this compound experiment?
A2: The sensitivity to KIF18A inhibition is strongly associated with chromosomal instability (CIN).[5][6][7][8] Therefore, cell lines known to have high CIN, such as many triple-negative breast cancer (TNBC) and high-grade serous ovarian cancer (HGSOC) cell lines, are often sensitive to this compound.[5][7][8] It is recommended to use a panel of cell lines that includes both sensitive (CIN-high) and insensitive (diploid or CIN-low) lines to demonstrate selectivity.[9][10]
Q3: What are the essential positive and negative controls to include in my experiments?
A3: Proper controls are critical for interpreting your results. The following table summarizes the recommended controls for various assays.
| Assay Type | Negative Controls | Positive Controls | Rationale |
| Cell Viability / Proliferation | Vehicle (e.g., DMSO) treated cells.[5][9] | - Other anti-mitotic agents (e.g., Paclitaxel, Nocodazole).[5][6]- KIF18A siRNA/shRNA knockdown.[5][6]- A known sensitive cell line. | To ensure the assay can detect anti-proliferative and cytotoxic effects and to compare the potency of this compound to other mitotic inhibitors. |
| Western Blot | - Vehicle (e.g., DMSO) treated cells.- Non-targeting control (NTC) siRNA.[5][7] | - KIF18A siRNA/shRNA to confirm antibody specificity.- Treatment with another mitotic inhibitor to induce similar pathway markers. | To confirm that the observed changes in protein expression are due to KIF18A inhibition and not off-target effects of the compound or experimental procedure. |
| Immunofluorescence | - Vehicle (e.g., DMSO) treated cells.- Non-targeting control (NTC) siRNA. | - KIF18A siRNA/shRNA to compare phenotypes.[6]- Other mitotic drugs (e.g., Paclitaxel) to compare spindle defects.[6] | To verify that the observed mitotic defects, such as misaligned chromosomes or multipolar spindles, are consistent with KIF18A inhibition. |
| Biochemical Assays (e.g., ATPase assay) | - Vehicle (e.g., DMSO).- No-enzyme control. | A known KIF18A inhibitor or a non-hydrolyzable ATP analog. | To determine the baseline enzyme activity and the dynamic range of inhibition. |
Q4: How can I confirm that the observed effects are specifically due to KIF18A inhibition?
A4: To demonstrate on-target activity, it is crucial to correlate the phenotypic effects of this compound with genetic knockdown of KIF18A.[5] The cellular consequences of this compound treatment, such as mitotic arrest and apoptosis, should phenocopy the effects of KIF18A siRNA or shRNA. Additionally, performing a rescue experiment by overexpressing a drug-resistant mutant of KIF18A can further validate specificity.[11][12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No effect on cell viability in a supposedly sensitive cell line. | - Incorrect concentration of this compound.- Cell line has developed resistance or was misidentified.- The compound has degraded. | - Perform a dose-response curve to determine the optimal concentration.- Verify the identity of the cell line (e.g., by STR profiling).- Use a fresh aliquot of this compound. |
| High toxicity observed in insensitive/diploid cell lines. | - Off-target effects of the compound at high concentrations.- The cell line may have some degree of chromosomal instability. | - Lower the concentration of this compound.- Test the inhibitor on a wider panel of kinesins to check for selectivity.- Characterize the chromosomal instability status of your control cell line. |
| Inconsistent results between experiments. | - Variation in cell density at the time of treatment.- Differences in incubation time.- Inconsistent compound dilution. | - Standardize cell seeding protocols.- Ensure precise timing of compound addition and endpoint analysis.- Prepare fresh dilutions of this compound for each experiment. |
| No change in mitotic markers (e.g., Cyclin B1, pH3) after treatment. | - Insufficient treatment time to induce mitotic arrest.- The cell line is insensitive to KIF18A inhibition.- Ineffective antibody for western blot or immunofluorescence. | - Perform a time-course experiment to determine the optimal treatment duration.- Confirm the sensitivity of your cell line using KIF18A siRNA.- Validate your antibodies using positive and negative controls. |
Experimental Protocols & Workflows
Protocol 1: Cell Proliferation Assay
This protocol outlines a typical workflow for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: The following day, treat the cells with a serial dilution of this compound. Include the following controls:
-
Vehicle Control: Treat cells with the same concentration of DMSO as the highest concentration of this compound.
-
Positive Control: Treat cells with a known anti-mitotic agent (e.g., paclitaxel).
-
Untreated Control: Cells with media only.
-
-
Incubation: Incubate the plate for 72-96 hours.
-
Endpoint Analysis: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT).
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for Mitotic Markers
This protocol is for detecting changes in protein levels associated with mitotic arrest and apoptosis.
-
Cell Treatment: Plate cells and treat with this compound at a concentration around the IC50 value for 24-48 hours. Include the necessary controls:
-
Vehicle Control (DMSO)
-
Positive Control (e.g., KIF18A siRNA)
-
-
Lysate Preparation: Harvest cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., Cyclin B1, cleaved PARP, KIF18A) and a loading control (e.g., β-actin).[5][13]
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. kuickresearch.com [kuickresearch.com]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 9. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. embopress.org [embopress.org]
- 12. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Avoiding artifacts in immunofluorescence with KIF18A-IN-10
Welcome to the technical support center for KIF18A-IN-10. This guide provides troubleshooting advice and answers to frequently asked questions to help you avoid artifacts and achieve reliable results in your immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of the kinesin motor protein KIF18A. KIF18A is crucial for regulating microtubule dynamics at the plus-ends, which is essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[1][2][3] By inhibiting the ATPase activity of KIF18A, this compound disrupts chromosome congression, leading to prolonged mitotic arrest and, ultimately, cell death (apoptosis), particularly in rapidly dividing cells.[1][2] This mechanism makes it a target of interest in cancer research, especially for chromosomally unstable tumors.[2][4]
Q2: What are the expected cellular effects of this compound treatment in immunofluorescence?
Treatment with this compound is expected to induce a significant increase in the mitotic index of your cell population. You should observe an accumulation of cells in mitosis, specifically with defects in chromosome alignment. Instead of a tight metaphase plate, you may see chromosomes scattered along the spindle. Other potential effects include spindle multipolarity and centrosome fragmentation.[4]
Q3: Can this compound interfere with antibody binding in my immunofluorescence protocol?
While this compound is designed to target a specific protein, it is a small molecule and is not expected to directly block antibody binding to other targets. However, the significant cellular changes it induces, such as prolonged mitosis and apoptosis, can alter cell morphology and protein localization, which may indirectly affect your staining results.
Troubleshooting Guide
Problem 1: Weak or No Signal
If you are observing a faint signal or no signal at all for your protein of interest after treatment with this compound, consider the following causes and solutions.
| Possible Cause | Suggested Solution |
| Low Protein Expression | The target protein may have low expression levels in the treated cells. Confirm protein expression using a different method, such as Western blotting. |
| Suboptimal Antibody Concentration | The primary or secondary antibody concentration may be too low. Perform a titration experiment to determine the optimal antibody dilution.[5] |
| Ineffective Permeabilization | If your target is an intracellular protein, ensure your permeabilization step is sufficient. Try increasing the duration or using a different permeabilizing agent (e.g., Triton X-100 or saponin).[5][6] |
| Damaged Epitope | Over-fixation can mask the epitope your antibody is supposed to recognize. Try reducing the fixation time or using a different fixative. Antigen retrieval methods may also be necessary.[5][6] |
| Incorrect Secondary Antibody | Ensure your secondary antibody is raised against the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[5] |
Problem 2: High Background or Non-Specific Staining
High background can obscure your specific signal. Here are some common reasons and how to address them.
| Possible Cause | Suggested Solution |
| Insufficient Blocking | Inadequate blocking can lead to non-specific antibody binding. Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin, normal serum from the secondary antibody host species).[7][8] |
| Antibody Concentration Too High | Excess primary or secondary antibody can bind non-specifically. Titrate your antibodies to find the lowest concentration that still provides a strong specific signal. |
| Inadequate Washing | Insufficient washing between antibody incubation steps can leave unbound antibodies behind. Increase the number and duration of your wash steps.[6] |
| Autofluorescence | Some cell types exhibit natural fluorescence. You can perform a "mock" staining without antibodies to assess the level of autofluorescence. If significant, consider using a quenching agent or spectrally distinct fluorophores.[7][8] |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be cross-reacting with other proteins in your sample. Use a pre-adsorbed secondary antibody to minimize this.[5] |
Experimental Protocols
General Immunofluorescence Protocol with this compound Treatment
This protocol provides a general workflow for immunofluorescence staining of cells treated with this compound. Optimization of incubation times and concentrations will be necessary for specific cell types and antibodies.
-
Cell Culture and Treatment:
-
Plate cells on coverslips at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound for the specified duration. Include a vehicle-treated control (e.g., DMSO).
-
-
Fixation:
-
Carefully aspirate the culture medium.
-
Wash cells briefly with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific binding by incubating in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer. Protect from light.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
(Optional) Counterstain the nuclei with a DNA dye like DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with the appropriate filters.
-
Visualizing Workflows and Pathways
Caption: Mechanism of this compound action leading to mitotic arrest.
Caption: A logical workflow for troubleshooting common immunofluorescence issues.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. IF Troubleshooting | Proteintech Group [ptglab.com]
- 7. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
How to confirm KIF18A target engagement of KIF18A-IN-10 in cells
Welcome to the technical support center for confirming KIF18A target engagement of KIF18A-IN-10 in cellular assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is KIF18A and why is it a therapeutic target?
KIF18A (Kinesin Family Member 18A) is a motor protein that plays a crucial role in cell division.[1][2] It functions to regulate microtubule dynamics, ensuring proper alignment of chromosomes at the metaphase plate during mitosis.[1][2] In many types of cancer, particularly those with chromosomal instability (CIN), KIF18A is overexpressed and becomes essential for the survival and proliferation of tumor cells.[2][3] This dependency makes KIF18A an attractive therapeutic target, as inhibiting its function can selectively kill cancer cells while having minimal effects on normal, healthy cells.[2][4][5]
Q2: How does this compound work?
This compound is a small molecule inhibitor designed to block the motor activity of KIF18A. By binding to KIF18A, the inhibitor prevents it from functioning correctly, leading to disruption of chromosome alignment, prolonged mitotic arrest, and ultimately, cell death (apoptosis) in sensitive cancer cell lines.[4][5][6]
Q3: What are the expected cellular phenotypes upon successful this compound target engagement?
Successful target engagement of KIF18A by this compound is expected to produce the following cellular phenotypes, particularly in chromosomally unstable cancer cells:
-
Mitotic Arrest: Cells will accumulate in mitosis, which can be quantified by an increased mitotic index.[7][8][9]
-
Chromosome Misalignment: Chromosomes will fail to properly align at the metaphase plate.[5][9]
-
Multipolar Spindles: An increase in the formation of mitotic spindles with more than two poles can be observed.[7][8][9]
-
Apoptosis: Prolonged mitotic arrest will lead to programmed cell death.[4]
-
Micronucleus Formation: Errors in chromosome segregation can result in the formation of micronuclei.[6][10]
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
Issue: No thermal stabilization of KIF18A is observed after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Incorrect Temperature Range | Optimize the temperature gradient. The melting temperature (Tm) of KIF18A may be outside the tested range. |
| Insufficient Compound Concentration or Incubation Time | Increase the concentration of this compound or extend the incubation time to ensure adequate cell permeability and target binding. |
| Low KIF18A Expression | Use a cell line known to have high endogenous KIF18A expression. |
| Antibody Issues (for Western Blot detection) | Ensure the primary antibody for KIF18A is specific and sensitive. Test different antibodies if necessary. |
| Cell Lysis and Fractionation | Optimize the lysis buffer and centrifugation steps to efficiently separate soluble and aggregated proteins. |
Issue: High variability between CETSA replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Heating | Use a thermal cycler with precise temperature control. Ensure all samples are heated and cooled uniformly. |
| Uneven Cell Density | Ensure a consistent number of cells are seeded for each experimental condition. |
| Pipetting Errors | Use calibrated pipettes and be meticulous with all liquid handling steps. |
Immunofluorescence (IF) for KIF18A Localization
Issue: KIF18A localization does not change from microtubule plus-ends to spindle poles after treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing KIF18A relocalization. |
| Inadequate Incubation Time | Optimize the treatment duration. The relocalization of KIF18A may be time-dependent. |
| Poor Antibody Staining | Use a validated primary antibody for KIF18A and optimize the staining protocol, including fixation and permeabilization steps. |
| Cell Line Specific Effects | The relocalization phenotype may be more pronounced in certain cell lines. Test in a sensitive cell line if possible. |
Western Blot for Downstream Markers
Issue: No change in the expression of downstream markers of mitotic arrest (e.g., increased phospho-Histone H3, Cyclin B1, cleaved PARP).
| Possible Cause | Troubleshooting Step |
| Incorrect Time Point | The induction of these markers is time-dependent. Perform a time-course experiment to identify the optimal time point for analysis. |
| Insufficient Compound Potency | Verify the activity of your this compound stock. |
| Cell Line Insensitivity | The chosen cell line may not be sensitive to KIF18A inhibition. Use a positive control cell line known to undergo mitotic arrest with KIF18A inhibitors. |
| Antibody Quality | Ensure the antibodies for the downstream markers are specific and working correctly. |
Experimental Protocols & Data
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines a general workflow for CETSA to confirm the binding of this compound to KIF18A.
-
Cell Treatment: Treat cultured cells with this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-3 hours).[8]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[8]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blot using a primary antibody specific for KIF18A.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Diagram: CETSA Experimental Workflow
Caption: A flowchart of the Cellular Thermal Shift Assay (CETSA) protocol.
Immunofluorescence (IF) Protocol for KIF18A Localization
This protocol describes how to visualize the subcellular localization of KIF18A.
-
Cell Culture: Grow cells on coverslips to an appropriate confluency.
-
Treatment: Treat cells with this compound or vehicle for the desired time.
-
Fixation: Fix the cells with 4% paraformaldehyde or ice-cold methanol.
-
Permeabilization: Permeabilize the cells with a detergent such as Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA or serum).
-
Primary Antibody Incubation: Incubate with a primary antibody against KIF18A.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining: Stain the DNA with DAPI and, optionally, microtubules with an anti-tubulin antibody.
-
Mounting and Imaging: Mount the coverslips and visualize using a fluorescence or confocal microscope.
Diagram: KIF18A Localization Workflow
Caption: An overview of the immunofluorescence workflow for KIF18A.
Quantitative Data Summary
The following table summarizes representative quantitative data for KIF18A inhibitors from various studies. Note that specific values for this compound may vary.
| Assay | Cell Line | Inhibitor | Endpoint | Value | Reference |
| Cell Proliferation | OVCAR-3 | ATX020 | IC50 | 53.3 nM | [11] |
| Cell Proliferation | OVCAR-8 | ATX020 | IC50 | 534 nM | [11] |
| ATPase Activity | - | ATX020 | IC50 | 14.5 nM | [11] |
| Mitotic Arrest | MDA-MB-157 | AM-1882 | EC50 (pH3) | Varies | [4] |
Diagram: Logic of Target Engagement Confirmation
Caption: A logical diagram illustrating direct and indirect methods for confirming target engagement.
References
- 1. bosterbio.com [bosterbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
Best practices for long-term storage and stability of KIF18A-IN-10
Welcome to the technical support center for KIF18A-IN-10. This resource is designed to assist researchers, scientists, and drug development professionals with the long-term storage, stability, and effective use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored as a solid powder. Recommended storage conditions from various suppliers are summarized in the table below. It is crucial to prevent repeated freeze-thaw cycles for solutions.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] To prepare a stock solution, dissolve the solid powder in newly opened, anhydrous DMSO to the desired concentration. Ultrasonic assistance may be required to fully dissolve the compound.[1][2] Always store stock solutions in aliquots to avoid repeated freeze-thaw cycles.
Q3: What is the shelf-life of this compound stock solutions?
A3: The stability of this compound stock solutions depends on the storage temperature. When stored at -80°C, the solution is typically stable for up to 6 months.[1][2][3] If stored at -20°C, it is recommended to use the solution within 1 month.[1][2][3]
Q4: Is this compound stable at room temperature?
A4: this compound is generally stable at room temperature for a few days, such as during shipping.[4][5] However, for long-term storage, it is critical to adhere to the recommended refrigerated or frozen conditions.
Troubleshooting Guide
Issue 1: Inconsistent or no observable effect of this compound in my cell-based assays.
-
Possible Cause 1: Improper storage or handling.
-
Solution: Ensure that the solid compound and stock solutions have been stored at the correct temperatures and protected from light and moisture. Avoid repeated freeze-thaw cycles of stock solutions by preparing and using aliquots.
-
-
Possible Cause 2: Incorrect concentration.
-
Solution: Verify the calculations for your working concentrations. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. IC50 values in various cancer cell lines have been reported to be in the low nanomolar range (e.g., < 100 nM in OVCAR3 and MDA-MB-157 cells).[6]
-
-
Possible Cause 3: Cell line insensitivity.
-
Solution: Sensitivity to KIF18A inhibition is often linked to chromosomal instability (CIN).[7][8][9] Cell lines with high levels of CIN are generally more sensitive.[7][8][9] Consider testing your cell line for CIN markers or using a positive control cell line known to be sensitive to KIF18A inhibition, such as certain triple-negative breast cancer (TNBC) or high-grade serous ovarian cancer (HGSOC) cell lines.[7][8]
-
-
Possible Cause 4: Degradation of the compound.
-
Solution: If there is any doubt about the integrity of your current stock, prepare a fresh stock solution from the solid powder.
-
Issue 2: Precipitate formation in my media after adding this compound.
-
Possible Cause 1: Poor solubility in aqueous media.
-
Solution: this compound has low aqueous solubility. Ensure that the final concentration of DMSO in your culture medium is kept low (typically ≤ 0.5%) to maintain cell health and prevent precipitation. When preparing your working solution, add the DMSO stock solution to the medium with gentle mixing.
-
-
Possible Cause 2: High final concentration of the inhibitor.
-
Solution: If a high concentration of this compound is required, you may need to explore the use of alternative formulation strategies, such as those used for in vivo studies involving co-solvents like PEG300, Tween 80, or corn oil.[4][5] However, the compatibility of these solvents with your specific in vitro assay must be validated.
-
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Shelf-Life for KIF18A Inhibitors
| Form | Storage Temperature | Shelf-Life | Citations |
| Solid Powder | -20°C | 3 years | [2] |
| Solid Powder | 4°C | 2 years | [2] |
| Stock Solution (in DMSO) | -80°C | 6 months | [1][2][3] |
| Stock Solution (in DMSO) | -20°C | 1 month | [1][2][3] |
Table 2: Reported IC50 Values for KIF18A Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (nM) | Treatment Duration | Citations |
| KIF18A-IN-1 | MDA-MB-157 | 5.09 | 5 days | [1] |
| KIF18A-IN-1 | OVCAR-8 | 12.4 | 5 days | [1] |
| KIF18A-IN-1 | HCC-1806 | 6.11 | 5 days | [1] |
| KIF18A-IN-1 | HeLa | 20.9 | 5 days | [1] |
| KIF18A-IN-1 | OVCAR-3 | 10.3 | 5 days | [1] |
| KIF18A-IN-2 | - | 28 | - | [2] |
| This compound | OVCAR3 | < 100 | - | [6] |
| This compound | MDA-MB-157 | < 100 | - | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line's growth rate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72-120 hours).
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the percentage of viable cells relative to the DMSO control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for Mitotic Arrest Markers
-
Cell Treatment: Culture cells to approximately 70-80% confluency and then treat with this compound at a concentration known to induce a phenotypic effect (e.g., 1-5x IC50) for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against markers of mitotic arrest, such as Phospho-Histone H3 (Ser10), and apoptosis markers like cleaved PARP. Also, probe for KIF18A to confirm its presence and a loading control like β-actin or GAPDH.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Mechanism of action for this compound leading to apoptosis.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KIF18A-IN-7 | Microtubule(Tubulin) | 2914878-00-3 | Invivochem [invivochem.com]
- 5. KIF18A-IN-11 | Microtubule(Tubulin) | | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing the efficacy of KIF18A-IN-10 to other KIF18A inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of KIF18A-IN-10 and other leading KIF18A inhibitors, supported by experimental data and detailed protocols.
The mitotic kinesin KIF18A has emerged as a compelling therapeutic target in oncology, particularly for cancers characterized by chromosomal instability (CIN).[1][2] KIF18A is a plus-end directed motor protein essential for regulating chromosome alignment during cell division.[3] Its inhibition in CIN-high cancer cells leads to mitotic arrest, chromosome mis-segregation, and subsequent cell death, while having minimal impact on normal, chromosomally stable cells.[2][3] This selective vulnerability has spurred the development of numerous small-molecule inhibitors.
This guide provides a comparative analysis of this compound against other notable KIF18A inhibitors, presenting key efficacy data, detailed experimental methodologies for inhibitor evaluation, and visualizations of the underlying biological pathways and experimental workflows.
Quantitative Efficacy of KIF18A Inhibitors
The following table summarizes the reported biochemical and cellular potencies of this compound and other significant inhibitors. Biochemical potency is typically measured as the half-maximal inhibitory concentration (IC50) in microtubule-stimulated ATPase assays, which directly assesses the inhibition of the KIF18A motor domain. Cellular potency is often determined by anti-proliferative assays (IC50 or EC50) in cancer cell lines known to be sensitive to KIF18A inhibition, such as the OVCAR-3 and MDA-MB-157 lines.
| Inhibitor | Type / Alias | Biochemical IC50 (ATPase Assay) | Cellular IC50 / EC50 (Cell Line) | Reference |
| This compound | Compound 24 | 23.8 nM | < 100 nM (OVCAR-3, MDA-MB-157) | [4] |
| KIF18A-IN-1 | Compound C9 | Not Reported | 5.09 nM (MDA-MB-157), 10.3 nM (OVCAR-3) | [5] |
| KIF18A-IN-2 | Compound 23 | 28 nM | Not Reported | [4][6] |
| KIF18A-IN-4 | AM-7710 | 6.16 µM | 6.35 µM (OVCAR-3, Mitotic Index) | [4][7] |
| KIF18A-IN-9 | Compound 1 | 3.8 nM | < 100 nM (OVCAR-3, MDA-MB-157) | [4] |
| AM-9022 | Oral Candidate | 47 nM | 45 nM (Mean EC50 in sensitive cell lines) | [8][9] |
| Sovilnesib | AMG-650 | 71 nM | Not Reported | [10] |
| VLS-1272 | Compound 22 | 41 nM | 7.8 nM (JIMT-1), 9.7 nM (OVCAR-3) | [11] |
| BTB-1 | First-in-class | 1.7 µM | Not Reported | [7] |
Note: Assay conditions and cell treatment times can vary between studies, affecting direct comparability.
Signaling Pathway & Experimental Workflows
To understand the mechanism of action and the methods used for evaluation, the following diagrams created using the DOT language illustrate the KIF18A signaling pathway and a typical experimental workflow for comparing inhibitors.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. AM-9022 | Kif18A inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Kinesin compound (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of KIF18A Inhibitors: KIF18A-IN-10 and Sovilnesib (AMG-650) in CIN Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
The kinesin motor protein KIF18A has emerged as a promising therapeutic target in cancers characterized by chromosomal instability (CIN). Its essential role in chromosome congression during mitosis is particularly critical for the survival of cancer cells with a high degree of aneuploidy. This guide provides a comparative overview of two small molecule inhibitors of KIF18A: KIF18A-IN-10 and Sovilnesib (formerly AMG-650), with a focus on their performance in CIN cancer cells based on available preclinical data.
Mechanism of Action: Targeting Mitotic Catastrophe in CIN Cancer
Both this compound and Sovilnesib are potent and selective inhibitors of the KIF18A motor protein.[1][2] KIF18A, a plus-end directed kinesin, plays a crucial role in suppressing microtubule dynamics at the kinetochore, which is essential for the proper alignment of chromosomes at the metaphase plate.[3] Inhibition of KIF18A's ATPase activity disrupts this function, leading to several cellular consequences specifically in CIN cancer cells. These include chromosome congression defects, prolonged mitotic arrest, and the formation of multipolar spindles, ultimately triggering apoptotic cell death.[3][4] This selective vulnerability of CIN cancer cells to KIF18A inhibition spares normal, chromosomally stable cells, offering a promising therapeutic window.[4][5]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound (using data for the closely related compound KIF18A-IN-1 as a proxy) and Sovilnesib. It is important to note that the data has been compiled from different sources, and direct head-to-head studies are limited. Therefore, inter-laboratory variability should be considered when comparing these values.
Table 1: Biochemical Potency Against KIF18A
| Compound | Assay Type | IC50 (nM) | Source |
| KIF18A-IN-1 | KIF18A ATPase Assay | 260 | [6] |
| Sovilnesib (AMG-650) | KIF18A ATPase Assay | 83 | [6] |
| Sovilnesib (AMG-650) | KIF18A MT-ATPase Motor Activity | 48 | [7] |
Table 2: Anti-proliferative Activity in CIN Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Source |
| Sovilnesib (AMG-650) | OVCAR-3 | High-Grade Serous Ovarian Cancer | 71 | [8][9] |
| Sovilnesib (AMG-650) | OVCAR-3 | High-Grade Serous Ovarian Cancer | 70 (EC50) | [10] |
| Various KIF18A Inhibitors (e.g., AM-1882) | MDA-MB-157 | Triple-Negative Breast Cancer | ~50 (EC50) | [1] |
| Various KIF18A Inhibitors (e.g., AM-1882) | OVCAR-3 | High-Grade Serous Ovarian Cancer | ~100 (EC50) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize KIF18A inhibitors.
KIF18A ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the KIF18A motor domain, which is essential for its function.
-
Reagents: Recombinant human KIF18A motor domain, microtubules, ATP, and a detection reagent such as ADP-Glo™.
-
Procedure:
-
The KIF18A enzyme is incubated with varying concentrations of the inhibitor in the presence of microtubules.
-
The reaction is initiated by the addition of ATP.
-
After a set incubation period, the amount of ADP produced is quantified using a luminescence-based detection reagent.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[11]
-
Cell Proliferation Assay
This assay determines the effect of the inhibitors on the growth of cancer cell lines.
-
Cell Lines: A panel of CIN cancer cell lines (e.g., OVCAR-3 for ovarian cancer, MDA-MB-231 for triple-negative breast cancer) are used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the KIF18A inhibitor or vehicle control (DMSO).
-
After a 72-hour incubation period, cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
The IC50 value, the concentration of the inhibitor that causes 50% reduction in cell viability, is determined.[12]
-
Mitotic Arrest Analysis
This assay quantifies the percentage of cells arrested in mitosis upon treatment with a KIF18A inhibitor.
-
Staining: Cells are treated with the inhibitor for 24 hours, then fixed and stained with an antibody against a mitotic marker, such as phospho-histone H3 (Ser10), and a DNA stain (e.g., DAPI).
-
Imaging and Analysis:
-
Cells are imaged using high-content microscopy.
-
The percentage of cells positive for the mitotic marker (mitotic index) is quantified using image analysis software. An increase in the mitotic index is indicative of mitotic arrest.[5]
-
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams were generated using the DOT language.
Caption: KIF18A Signaling Pathway in Mitosis.
Caption: Comparative Experimental Workflow.
Conclusion
Both this compound (represented by KIF18A-IN-1) and Sovilnesib (AMG-650) are potent inhibitors of KIF18A that selectively target CIN cancer cells by inducing mitotic catastrophe. Based on the available biochemical data, Sovilnesib appears to be a more potent inhibitor of KIF18A's ATPase activity. Cellular data for Sovilnesib in a high-grade serous ovarian cancer cell line also demonstrates potent anti-proliferative effects. While more direct comparative studies are needed to definitively assess the superiority of one compound over the other, the current preclinical data for both agents strongly support the continued investigation of KIF18A inhibition as a promising therapeutic strategy for cancers with high levels of chromosomal instability. Further research, including head-to-head in vivo efficacy studies and comprehensive safety profiling, will be critical in determining the clinical potential of these and other KIF18A inhibitors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. abcam.com [abcam.com]
- 3. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinesin Family Member-18A (KIF18A) Promotes Cell Proliferation and Metastasis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphohistone H3 labelling for histoprognostic grading of breast adenocarcinomas and computer‐assisted determination of mitotic index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of phenotypic sublines isolated from triple-negative breast cancer cell line MDA-MB-231 modulates their sensitivity to paclitaxel and doxorubicin in 2D and 3D assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phenotypic Responses to KIF18A-IN-10 and Paclitaxel Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phenotypic differences observed in cancer cells following treatment with the KIF18A inhibitor, KIF18A-IN-10, and the widely used chemotherapeutic agent, paclitaxel. The information presented is supported by experimental data from peer-reviewed studies and is intended to inform research and drug development efforts in oncology.
Introduction
Both KIF18A inhibitors and paclitaxel target the mitotic machinery of cancer cells, leading to cell cycle arrest and apoptosis. However, their distinct mechanisms of action result in significantly different phenotypic outcomes and differential effects on cancerous versus normal cells. KIF18A is a mitotic kinesin essential for chromosome alignment at the metaphase plate, and its inhibition selectively targets chromosomally unstable (CIN) cancer cells.[1] In contrast, paclitaxel stabilizes microtubules, a core component of the mitotic spindle, affecting all dividing cells.[2] This fundamental difference in their molecular targets underlies the varying cellular responses to these two anti-mitotic agents.
Mechanism of Action
This compound is a small molecule inhibitor that targets the motor domain of KIF18A, a kinesin-8 family member. KIF18A plays a crucial role in suppressing microtubule dynamics at the plus-ends of kinetochore-microtubules, which is essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[1] By inhibiting KIF18A, this compound disrupts this fine-tuned regulation, leading to severe chromosome congression defects. This triggers a prolonged activation of the spindle assembly checkpoint (SAC), causing a mitotic arrest that ultimately leads to apoptotic cell death, particularly in CIN cancer cells which are more reliant on KIF18A for mitotic fidelity.[3][4]
Paclitaxel , a member of the taxane family of drugs, functions by binding to the β-tubulin subunit of microtubules.[2] This binding stabilizes the microtubule polymer, preventing its disassembly.[2] The suppression of microtubule dynamics disrupts the normal formation and function of the mitotic spindle, leading to the activation of the spindle assembly checkpoint and arrest of cells in the G2/M phase of the cell cycle.[5][6] This prolonged mitotic arrest can then trigger apoptosis.[5]
Signaling Pathways
The distinct mechanisms of this compound and paclitaxel initiate different downstream signaling cascades, as illustrated below.
Figure 1: this compound induced signaling cascade.
Figure 2: Paclitaxel induced signaling cascade.
Comparative Phenotypic Data
The following tables summarize quantitative data on the phenotypic differences between treatment with a KIF18A inhibitor and paclitaxel. It is important to note that the data for the KIF18A inhibitor and paclitaxel may come from different studies and experimental conditions, which can influence the absolute values. A direct head-to-head comparison within the same study is ideal for the most accurate assessment.
Table 1: Comparative Cytotoxicity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | Chromosomal Instability (CIN) Status | KIF18A Inhibitor (ATX020) IC50 (µM)[3] | Paclitaxel IC50 (nM)[7] |
| OVCAR-3 | Ovarian | High | 0.053 | - |
| OVCAR-8 | Ovarian | High | 0.54 | - |
| A2780 | Ovarian | Low | >10 | - |
| OVK18 | Ovarian | Low | >10 | - |
| MDA-MB-231 | Breast | High | - | 55.2 ± 2.8 |
Note: Data for KIF18A inhibitor ATX020 and paclitaxel are from separate studies. A direct comparison of IC50 values should be interpreted with caution.
Table 2: Comparison of Mitotic Phenotypes
| Phenotype | KIF18A Knockdown (in CIN cells)[8] | Paclitaxel (in CIN cells)[8] | KIF18A Knockdown (in non-CIN cells)[8] | Paclitaxel (in non-CIN cells)[8] |
| Mitotic Index | Increased | Increased | No significant change | Increased |
| Multipolar Spindles | Significantly Increased | Increased | No significant change | Increased |
| Apoptosis | Increased | Increased | Minimal | Increased in dividing cells |
This data is based on studies using KIF18A knockdown (siRNA) as a proxy for KIF18A inhibition and provides a qualitative comparison.
Experimental Workflow
A typical experimental workflow to compare the phenotypic effects of this compound and paclitaxel is outlined below.
Figure 3: Workflow for comparing drug treatments.
Experimental Protocols
Immunofluorescence for Mitotic Spindle Analysis
Objective: To visualize and quantify mitotic spindle morphology and chromosome alignment.
Materials:
-
CIN and non-CIN cancer cell lines (e.g., MDA-MB-231 and MCF10A)
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibodies: mouse anti-α-tubulin, rabbit anti-γ-tubulin
-
Secondary antibodies: Alexa Fluor 488 goat anti-mouse, Alexa Fluor 594 goat anti-rabbit
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with this compound, paclitaxel, or vehicle control for the desired time (e.g., 24 hours).
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.5% Triton X-100 for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Incubate with secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Mount coverslips onto glass slides using antifade mounting medium.
-
Image using a fluorescence microscope. Analyze mitotic index and the percentage of cells with multipolar spindles.
Flow Cytometry for Cell Cycle Analysis
Objective: To quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M).
Materials:
-
Treated and control cells
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
Protocol:
-
Harvest cells by trypsinization and collect the cell suspension.
-
Wash cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in a small volume of PBS and add dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.
-
Fix cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells.
Materials:
-
Treated and control cells
-
PBS
-
Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
Protocol:
-
Harvest cells, including any floating cells from the culture medium.
-
Wash cells twice with cold PBS.
-
Resuspend cells in Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI; early apoptotic cells will be Annexin V positive and PI negative; late apoptotic/necrotic cells will be positive for both Annexin V and PI.[9]
Conclusion
This compound and paclitaxel, while both targeting mitosis, exhibit distinct phenotypic consequences. KIF18A inhibition offers a more targeted approach, primarily affecting chromosomally unstable cancer cells while sparing normal, chromosomally stable cells.[8] This selectivity is a significant advantage over paclitaxel, which impacts all dividing cells, leading to common chemotherapy-related side effects. The induction of multipolar spindles and subsequent mitotic catastrophe in CIN cells is a hallmark of KIF18A inhibitor treatment. Paclitaxel, on the other hand, causes a more general mitotic arrest through microtubule stabilization.[2] Understanding these phenotypic differences is crucial for the strategic development and clinical application of these anti-mitotic agents in cancer therapy. Further head-to-head studies with quantitative analyses will be invaluable in delineating the precise therapeutic windows and potential combination strategies for these two classes of drugs.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Microtubule dysfunction induced by paclitaxel initiates apoptosis through both c-Jun N-terminal kinase (JNK)-dependent and -independent pathways in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Interaction of phenotypic sublines isolated from triple-negative breast cancer cell line MDA-MB-231 modulates their sensitivity to paclitaxel and doxorubicin in 2D and 3D assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Tumor Activity of KIF18A Inhibitors in High-CIN Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-tumor activity of KIF18A inhibitors, with a focus on KIF18A-IN-10 and its analogues, in cancer models characterized by high chromosomal instability (CIN), such as triple-negative breast cancer (TNBC) and high-grade serous ovarian cancer (HGSOC). We present a comparative analysis of KIF18A inhibitors against other developmental compounds and the standard-of-care chemotherapy, paclitaxel, supported by quantitative data and detailed experimental protocols.
Introduction to KIF18A Inhibition
Kinesin Family Member 18A (KIF18A) is a mitotic kinesin that plays a critical role in the precise alignment of chromosomes at the metaphase plate during cell division.[1][2][3] In cancer cells with high chromosomal instability (CIN), a state of persistent chromosome mis-segregation, there is an increased reliance on KIF18A to manage the chaotic mitotic environment and ensure cell survival.[2][3][4][5] This dependency creates a therapeutic window, where inhibiting KIF18A can selectively induce mitotic catastrophe and apoptosis in cancer cells while largely sparing healthy, chromosomally stable cells.[2][3][4][5][6][7] Small molecule inhibitors of KIF18A are therefore a promising new class of targeted anti-cancer agents.
Comparative Efficacy of KIF18A Inhibitors and Paclitaxel
The following tables summarize the in vitro anti-proliferative activity of various KIF18A inhibitors and the standard-of-care chemotherapeutic agent, paclitaxel, in relevant cancer cell lines. Due to the limited public data on a compound specifically named "this compound," we are using "KIF18A-IN-4," a structurally related and well-characterized KIF18A inhibitor, as a proxy for this analysis.
Table 1: In Vitro Activity of KIF18A Inhibitors in Ovarian Cancer Cell Lines
| Compound | Target | Cell Line | IC50 / EC50 (µM) | Citation(s) |
| KIF18A-IN-4 | KIF18A | OVCAR-3 (HGSOC) | IC50: 6.16, EC50: 6.35 | [8] |
| ATX-295 | KIF18A | OVCAR-3 (HGSOC) | IC50: 0.016 (Biochemical) | [9] |
| ATX020 | KIF18A | OVCAR-3 (HGSOC) | IC50: 0.053 | [10] |
| ATX020 | KIF18A | OVCAR-8 (HGSOC) | IC50: 0.54 | [10] |
| Sovilnesib (AMG-650) | KIF18A | Not specified | IC50: 0.0413 | [11] |
| Paclitaxel | Microtubules | OVCAR-3 | IC50: 0.0041 | [12] |
| Paclitaxel | Microtubules | OVCAR-3 | IC50: 0.0007 - 0.0018 | [13] |
Table 2: In Vitro Activity of KIF18A Inhibitors and Paclitaxel in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Compound | Target | Cell Line | IC50 (µM) | Citation(s) |
| ATX-295 | KIF18A | 14 of 25 TNBC cell lines showed sensitivity | Not specified | [9] |
| KIF18A-IN-4 | KIF18A | MDA-MB-157 | Induces multipolar spindles at 15 µM | [8] |
| Paclitaxel | Microtubules | MDA-MB-231 | ~0.003 | [14] |
Mechanism of Action: The KIF18A Signaling Pathway
KIF18A functions as a molecular motor that moves along kinetochore microtubules towards their plus-ends. Its primary role is to suppress the dynamic instability of these microtubules, thereby dampening chromosome oscillations and facilitating their stable alignment at the metaphase plate. Inhibition of KIF18A disrupts this delicate balance, leading to hyper-dynamic microtubules, severe chromosome alignment defects, and prolonged activation of the Spindle Assembly Checkpoint (SAC).[1][15] This sustained mitotic arrest ultimately triggers apoptotic cell death in cancer cells that are highly dependent on KIF18A for their proliferation.
Caption: KIF18A's role in mitotic progression and the mechanism of its inhibition.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound.
-
Cell Seeding: Plate cancer cells (e.g., OVCAR-3, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., KIF18A-IN-4, paclitaxel) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[16][17][18][19]
-
Formazan Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.[16][17][18][19]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a KIF18A inhibitor in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 OVCAR-3 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the KIF18A inhibitor (e.g., ATX-295) or vehicle control orally or via intraperitoneal injection daily.[7][20][21][22][23]
-
Monitoring: Measure tumor volume and body weight two to three times per week.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Analysis: Compare the tumor growth inhibition between the treated and control groups.
Immunofluorescence Staining for Mitotic Spindle Analysis
This method is used to visualize the effects of KIF18A inhibition on the mitotic spindle.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the KIF18A inhibitor or control for a specified time (e.g., 24 hours).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against α-tubulin (to visualize microtubules) and pericentrin (to mark centrosomes) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Acquire images using a fluorescence microscope.
Comparative Workflow and Logic
The evaluation of a novel KIF18A inhibitor like this compound involves a multi-step process, from initial biochemical assays to in vivo efficacy studies, with constant comparison against established benchmarks.
Caption: A streamlined workflow for the comparative evaluation of KIF18A inhibitors.
Conclusion
The available preclinical data strongly support the development of KIF18A inhibitors as a targeted therapy for cancers with high chromosomal instability. Compounds like KIF18A-IN-4 and ATX-295 demonstrate potent and selective anti-tumor activity in relevant ovarian and triple-negative breast cancer models.[6][7][9][10][20][22][23] While direct head-to-head comparisons are limited, the in vitro data suggest that KIF18A inhibitors can achieve cytotoxic effects in a nanomolar to low micromolar range in sensitive cell lines. Further investigation, particularly in vivo comparative efficacy studies and clinical trials, will be crucial to fully elucidate the therapeutic potential of KIF18A inhibitors relative to the current standards of care.
References
- 1. embopress.org [embopress.org]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accent Therapeutics Presents New Preclinical Data on Lead Clinical Programs ATX-295 and ATX-559 at the 2025 AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics [prnewswire.com]
- 7. Accent Therapeutics Announces First Patient Dosed in Phase 1/2 Trial of Novel KIF18A Inhibitor ATX-295 and Receives FDA Fast Track Designation for Lead Assets ATX-295 and DHX9 Inhibitor ATX-559 [prnewswire.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ATX-295 targets whole-genome doubled ovarian and TNBC models | BioWorld [bioworld.com]
- 10. Abstract PR001: KIF18A inhibition, via ATX020, leads to mitotic arrest and robust anti-tumor activity through a synthetic lethal interaction with chromosome instability | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 11. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 12. journals.plos.org [journals.plos.org]
- 13. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 15. researchgate.net [researchgate.net]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. accenttx.com [accenttx.com]
- 21. Abstract 3784: Activity of the novel KIF18A inhibitor, ATX-295, is enriched in whole genome doubled ovarian cancer pre-clinical models | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. First-in-Human Study of ATX-295, an Oral Inhibitor of KIF18A, in Patients With Advanced or Metastatic Solid Tumors, Including Ovarian Cancer | Clinical Research Trial Listing ( Triple Negative Breast Cancer | Breast Cancer Recurrent | High-grade Serous Ovarian Carcinoma | Ovarian Cancer | Advanced Solid Tumors ) ( NCT06799065 ) [trialx.com]
KIF18A-IN-10: A Precision Tool for Mitotic Inhibition Compared to Pan-Kinesin Inhibitors
For researchers, scientists, and drug development professionals, understanding the specificity of a molecular inhibitor is paramount. This guide provides a detailed comparison of the specificity profile of KIF18A-IN-10, a targeted inhibitor of the kinesin motor protein KIF18A, with that of pan-kinesin inhibitors, which exhibit broader activity across the kinesin superfamily. This comparison is supported by experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding.
KIF18A is a crucial motor protein involved in the precise alignment of chromosomes during cell division, a process known as mitosis.[1] Its inhibition presents a promising therapeutic strategy, particularly in the context of chromosomally unstable cancers which are often dependent on KIF18A for survival.[2] this compound is a potent and highly selective inhibitor of KIF18A. In contrast, pan-kinesin inhibitors, such as Ispinesib and Monastrol, target multiple members of the kinesin family, often leading to broader biological effects and potential off-target toxicities.
Quantitative Specificity Profile: this compound vs. Pan-Kinesin Inhibitors
The specificity of an inhibitor is quantitatively assessed by comparing its inhibitory concentration (IC50) or binding affinity (Ki) against its intended target versus a panel of other related proteins. A highly specific inhibitor will show potent inhibition of its target with significantly less or no activity against other proteins.
The following tables summarize the available quantitative data for this compound and representative pan-kinesin inhibitors against a panel of kinesin motor proteins.
Table 1: Specificity Profile of KIF18A Inhibitor (AM-1882, a close analog of this compound)
| Kinesin Motor | IC50 (nM) |
| KIF18A | < 1 |
| KIF15 (KSP) | > 10,000 |
| KIFC1 | > 10,000 |
| KIF4A | > 10,000 |
| KIF11 (Eg5) | > 10,000 |
| KIF2C (MCAK) | > 10,000 |
| KIF22 | > 10,000 |
| KIF23 (MKLP1) | > 10,000 |
| KIF1A | > 10,000 |
Data sourced from "Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers". The data for AM-1882 is presented as a representative example of a highly selective KIF18A inhibitor from the same chemical series as this compound.
Table 2: Specificity Profile of Pan-Kinesin Inhibitors
| Inhibitor | Target Kinesin | IC50 / Ki | Off-Target Kinesins |
| Ispinesib | KSP (HsEg5) | 1.7 nM (Ki app)[3] | No inhibition of CENP-E, RabK6, MCAK, MKLP1, KHC, or Kif1A reported in the same study.[3] |
| Monastrol | Kinesin-5 (KIF11/Eg5) | 14 µM (IC50)[4] | Does not inhibit other well-studied kinesin superfamily members.[5] |
Mechanism of Action: A Tale of Two Strategies
The differing specificity profiles of this compound and pan-kinesin inhibitors stem from their distinct mechanisms of action at the molecular and cellular levels.
This compound: Targeted Disruption of Chromosome Alignment
This compound acts as a highly specific, ATP-noncompetitive inhibitor of the KIF18A motor domain. By binding to a specific allosteric site, it prevents the conformational changes necessary for KIF18A to hydrolyze ATP and move along microtubules. This targeted inhibition leads to a failure of chromosomes to align properly at the metaphase plate, triggering the spindle assembly checkpoint and ultimately leading to cell death in chromosomally unstable cancer cells.
Pan-Kinesin Inhibitors: Broad Disruption of Mitotic Machinery
Pan-kinesin inhibitors, such as Ispinesib and Monastrol, primarily target the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[6] KSP is essential for establishing and maintaining the bipolar mitotic spindle. By inhibiting KSP, these compounds prevent the separation of centrosomes, leading to the formation of a characteristic "mono-astral" spindle, where a single aster of microtubules is surrounded by chromosomes.[7] This aberrant structure also triggers mitotic arrest and subsequent cell death.[8][9] However, their activity against other kinesins can contribute to additional cellular effects and potential toxicities.
Experimental Protocols
The determination of inhibitor specificity relies on robust and well-defined experimental assays. Below are outlines of the key biochemical and cellular assays used to generate the data presented in this guide.
Biochemical Assay: Kinesin Motor ATPase Activity Assay
This assay directly measures the enzymatic activity of the kinesin motor domain, which hydrolyzes ATP to generate force for movement along microtubules. Inhibition of this ATPase activity is a direct measure of the inhibitor's potency.
Protocol Outline (ADP-Glo™ Kinase Assay):
-
Reaction Setup: In a 384-well plate, combine the purified recombinant kinesin motor protein, microtubules, and the test inhibitor (e.g., this compound or a pan-kinesin inhibitor) at various concentrations.
-
Initiation: Start the reaction by adding a solution containing ATP.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes) to allow for ATP hydrolysis.
-
Detection: Add ADP-Glo™ Reagent to terminate the enzymatic reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus the kinesin's ATPase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Mitotic Index Assay
This assay quantifies the percentage of cells in a population that are in mitosis. A potent anti-mitotic agent will cause cells to arrest in mitosis, leading to a significant increase in the mitotic index.
Protocol Outline (Immunofluorescence-based):
-
Cell Culture and Treatment: Seed cells (e.g., HeLa or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the inhibitor for a specified period (e.g., 24 hours). Include a positive control (e.g., paclitaxel) and a vehicle control (DMSO).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize them with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.[10]
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for a mitotic marker, such as anti-phospho-histone H3 (Ser10), which is highly expressed in mitotic cells.[10]
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
DNA Staining: Counterstain the cell nuclei with a DNA dye such as DAPI.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Use automated image analysis software to identify and count the total number of cells (based on DAPI staining) and the number of mitotic cells (based on positive phospho-histone H3 staining).
-
Data Analysis: Calculate the mitotic index for each treatment condition as the percentage of mitotic cells relative to the total number of cells. Determine the EC50 value for the induction of mitotic arrest.
Conclusion
This compound demonstrates a superior specificity profile compared to pan-kinesin inhibitors. Its highly selective inhibition of KIF18A offers a more targeted approach to disrupting mitosis in cancer cells, potentially leading to a wider therapeutic window and reduced off-target effects. In contrast, the broader activity of pan-kinesin inhibitors, while effective in inducing mitotic arrest, carries a higher risk of impacting other essential cellular processes mediated by different kinesin family members. This detailed comparison underscores the importance of inhibitor specificity in the development of next-generation anti-mitotic cancer therapies.
References
- 1. Monastrol [medbox.iiab.me]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Monastrol Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent findings and future directions for interpolar mitotic kinesin inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid induction of apoptosis during Kinesin-5 inhibitor-induced mitotic arrest in HL60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Assessing the Synergy of KIF18A-IN-10 with Other Anti-Cancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic potential of KIF18A-IN-10, a representative inhibitor of the kinesin family member 18A (KIF18A), with various classes of anti-cancer drugs. KIF18A is a promising therapeutic target, particularly in cancers characterized by chromosomal instability (CIN), a common hallmark of aggressive tumors.[1][2] Inhibition of this mitotic kinesin disrupts chromosome segregation in cancer cells, leading to mitotic arrest and subsequent cell death.[3] This targeted approach shows selectivity for cancer cells while having minimal effects on normal, healthy cells, making it a strong candidate for combination therapies aimed at enhancing efficacy and overcoming resistance.[1][4]
This document summarizes key preclinical findings, presents available quantitative data on synergistic interactions, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.
Data Presentation: Synergistic Effects of KIF18A Inhibition
The following tables summarize the observed synergistic effects when a KIF18A inhibitor is combined with other anti-cancer agents. The data is compiled from various preclinical studies involving specific KIF18A inhibitors, which serve as surrogates for the this compound class of molecules.
Table 1: Synergy with PARP Inhibitors
Rationale for Combination: KIF18A inhibition can induce mitotic catastrophe and DNA damage.[5] Combining this with a PARP inhibitor, which blocks a key DNA damage repair pathway, can lead to synthetic lethality, especially in tumors with existing DNA repair deficiencies like BRCA1 mutations.
| Cell Line | Cancer Type | KIF18A Inhibitor | Combination Drug | Observed Effect | Quantitative Synergy Data |
| BRCA1-deficient cell lines | Breast/Ovarian | AM-1882 | Olaparib | Synergistic | Specific Combination Index (CI) values are detailed in the full study but indicate synergy. The combination leads to increased double-strand DNA breaks (γH2AX) and apoptosis (cleaved PARP).[6][7] |
Table 2: Synergy with CDK1 Inhibitors
Rationale for Combination: Both KIF18A and Cyclin-Dependent Kinase 1 (CDK1) are crucial regulators of the cell cycle and mitosis.[8] Dual inhibition is hypothesized to create a more potent blockade of cancer cell proliferation. Bioinformatics analyses have shown a strong positive correlation between the expression of KIF18A and CDK1 in certain cancers.[8]
| Cell Line(s) | Cancer Type | KIF18A Inhibitor | Combination Drug | Observed Effect | Quantitative Synergy Data |
| Cervical and Endometrial Cancer Cells | Cervical Squamous Cell Carcinoma (CESC), Uterine Corpus Endometrial Carcinoma (UCEC) | Generic KIF18Ai | Generic CDK1i | Synergistic | The combination synergistically inhibits cell proliferation and migration while inducing apoptosis.[8] Specific CI values were not available in the reviewed abstract.[8] |
Table 3: Synergy with Microtubule-Targeting Antibody-Drug Conjugates (ADCs)
Rationale for Combination: KIF18A inhibitors and microtubule-destabilizing agents like Monomethyl Auristatin E (MMAE) both target the mitotic machinery.[9] Their combined action can lead to a more profound disruption of microtubule dynamics, resulting in enhanced cancer cell death. This synergy may extend the utility of KIF18A inhibitors to CIN-negative tumors when combined with a targeted ADC.[9]
| Cell Line / Model | Cancer Type | KIF18A Inhibitor | Combination Drug | Observed Effect | Quantitative Synergy Data |
| Multiple Cancer Cell Lines (including CIN-positive and CIN-negative) | Various | ZM-412 | MMAE-conjugated LIV-1 ADC | Synergistic | The combination showed a "remarkable synergic effect" on inhibiting tumor growth in an OVCAR3 xenograft model and significant synergy in inhibiting the proliferation of multiple cancer cell lines in vitro.[9] Specific CI values were not available in the reviewed abstract. |
Table 4: Synergy with PLK1 Inhibitors
Rationale for Combination: Polo-like kinase 1 (PLK1) is another key regulator of mitosis. A chemogenomic screen identified that cells with reduced PLK1 activity are highly sensitive to the inactivation of KIF18A.[10] This suggests a synthetic lethal interaction.
| Cell Line(s) | Cancer Type | KIF18A Inhibition Method | Combination Drug | Observed Effect | Quantitative Synergy Data |
| Human Cultured Cells | Not specified | Genetic Inactivation (e.g., siRNA/CRISPR) | PLK1 Inhibitors | Synergistic | The inactivation of KIF18A in cells with reduced PLK1 activity blocks cell division and leads to nuclear defects, suggesting a strong synergistic interaction.[10] Quantitative synergy data for a KIF18A small molecule inhibitor was not available. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of drug synergy. Below are standardized protocols for key assays cited in the assessment of KIF18A inhibitor combinations.
Cell Viability and Synergy Analysis (CCK-8 Assay & Chou-Talalay Method)
This protocol outlines the determination of cell viability after drug treatment and the subsequent calculation of synergy using the Combination Index (CI).
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 4,000-8,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug(s) in culture medium. For combination studies, drugs can be mixed at a constant ratio (e.g., based on their respective IC50 values) or in a dose-response matrix format.
-
Drug Treatment: Remove the medium from the wells and add 100 µL of the medium containing the single drugs or drug combinations. Include wells for untreated controls (vehicle only) and blank controls (medium only).
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
CCK-8 Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well. Incubate for 1-4 hours at 37°C, protected from light, until a visible color change occurs.
-
Data Acquisition: Measure the absorbance (OD) at 450 nm using a microplate reader.
-
Data Analysis and Synergy Calculation:
-
Calculate the percentage of cell viability for each treatment relative to the untreated control after subtracting the blank control's absorbance.
-
Determine the IC50 (half-maximal inhibitory concentration) for each individual drug.
-
Analyze the dose-response data for the drug combination using software like CompuSyn or CalcuSyn, which is based on the Chou-Talalay method.[1][10][11]
-
The software calculates the Combination Index (CI), where:
-
Apoptosis Assessment (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with this compound, the combination drug, or the combination treatment for the desired time. Include positive (e.g., DNase I treatment) and negative (untreated) controls.
-
Fixation: Remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells by incubating with a 4% paraformaldehyde solution in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS. Permeabilize the cells by adding a solution of 0.25% Triton X-100 in PBS and incubating for 20 minutes at room temperature. This step allows the labeling enzyme to access the nucleus.
-
TUNEL Reaction:
-
Wash the cells again with PBS.
-
Prepare the TUNEL reaction cocktail containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs (e.g., BrdUTP or EdUTP) according to the manufacturer's instructions.
-
Add the reaction cocktail to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Staining and Visualization:
-
Wash the cells to remove the unincorporated nucleotides.
-
If necessary, perform secondary detection steps (e.g., for BrdUTP).
-
Counterstain the nuclei with a DNA stain such as DAPI or Hoechst 33342.
-
Mount the coverslips onto microscope slides.
-
-
Imaging and Quantification: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright green/red fluorescence (depending on the label used) co-localized with the blue nuclear stain. Quantify the percentage of TUNEL-positive cells by counting at least 100 cells across several random fields for each condition.
Visualizations: Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.
Caption: Experimental workflow for assessing drug synergy.
Caption: The JNK1/c-Jun signaling pathway regulating KIF18A expression.
Caption: KIF18A promotes cancer metastasis via the PI3K/Akt pathway.
References
- 1. Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. To Combine or Not Combine: Drug Interactions and Tools for Their Analysis. Reflections from the EORTC-PAMM Course on Preclinical and Early-phase Clinical Pharmacology | Anticancer Research [ar.iiarjournals.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. KIF18A: a promising anticancer target for combinatorial therapy with PLK1 inhibitors | IRIC - Institute for Research in Immunology and Cancer [iric.ca]
- 9. researchgate.net [researchgate.net]
- 10. CalcuSyn, Version 2.0 [norecopa.no]
- 11. combosyn.com [combosyn.com]
A review of the preclinical data for various KIF18A inhibitors
A new class of anti-mitotic agents, KIF18A inhibitors, is demonstrating significant promise in preclinical studies for the treatment of cancers characterized by chromosomal instability. This guide provides a comparative analysis of the preclinical data for several leading KIF18A inhibitors in development, offering insights for researchers, scientists, and drug development professionals.
KIF18A, a mitotic kinesin, plays a crucial role in regulating chromosome alignment during cell division. In cancer cells with high chromosomal instability (CIN), a hallmark of many aggressive tumors, there is a heightened dependency on KIF18A for survival.[1] This selective dependency makes KIF18A an attractive therapeutic target, as its inhibition can selectively induce mitotic catastrophe and cell death in cancer cells while sparing healthy, chromosomally stable cells.[1] A growing number of pharmaceutical and biotechnology companies are actively developing small molecule inhibitors of KIF18A, with several candidates demonstrating potent anti-tumor activity in preclinical models.
Mechanism of Action
KIF18A inhibitors primarily function by targeting the motor domain of the KIF18A protein, disrupting its ATPase activity. This enzymatic activity is essential for KIF18A to move along microtubules and regulate their dynamics at the kinetochore. By inhibiting this function, these drugs prevent proper chromosome congression during mitosis, leading to mitotic arrest, spindle assembly checkpoint activation, and ultimately, apoptosis in CIN-high cancer cells.[2]
Preclinical Data Summary
The following tables summarize the available preclinical data for prominent KIF18A inhibitors.
In Vitro Potency and Cellular Activity
| Compound | Developer | KIF18A ATPase IC50 | Anti-proliferative Activity (Cell Lines) | Key In Vitro Effects |
| AMG-650 (Sovilnesib) | Amgen / Volastra Therapeutics | 0.053 µM[3] | Potent activity in HGSOC (OVCAR-3) and TNBC cell lines.[4] | Induces mitotic arrest and apoptosis.[4] |
| ATX-295 | Accent Therapeutics | 18 nM[5] | Effective in HGSOC and TNBC cell lines, particularly those with whole-genome doubling (WGD).[5] | Causes mitotic arrest.[5] |
| ISM9682A | Insilico Medicine | Single-digit nM[6] | Strong anti-proliferative activity in HGSOC and TNBC aneuploid cell lines with p53 mutation.[6] | Prolonged drug-target residence time.[6] |
| VLS-1488 | Volastra Therapeutics | Not disclosed | Dose-dependent inhibition of tumor growth in CIN models.[7] | Induces mitotic defects.[7] |
| AU-KIF-01 to -04 | Aurigene Oncology | 0.06 to 1.4 µM | Robust anti-proliferative potency in CIN-high HGSOC cells (OVCAR-3). | Activates mitotic arrest and DNA damage pathways. |
In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key In Vivo Observations |
| AMG-650 (Sovilnesib) | OVCAR-3 (HGSOC) Xenograft | 10, 30, 100 mg/kg, p.o., q.d.[3] | Durable tumor regressions observed.[3] | Well-tolerated with no significant body weight changes.[3] |
| ATX-295 | OVCAR-3 (HGSOC) Xenograft (WGD+) | 10 and 15 mg/kg, BID[5] | Dose-dependent anti-tumor activity with regression.[5] | Selective induction of phospho-histone H3 in WGD+ tumors.[5] |
| ISM9682A | OVCAR3 (HGSOC) & HCC1806 (TNBC) CDX | Not disclosed | Significant dose-dependent anti-tumor efficacy.[6] | Robust pharmacodynamic response (increased pH3 and γH2AX).[6] |
| VLS-1488 | Not specified CIN models | Not disclosed | Dose-dependent inhibition of tumor growth.[7] | Not specified |
| AU-KIF-03 & AU-KIF-04 | OVCAR3 CDX | Not disclosed | Significant dose-dependent anti-tumor efficacy. | Robust accumulation of phospho-histone H3, phospho-H2A.X, and cleaved PARP. |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biology and experimental approaches, the following diagrams were generated.
Caption: KIF18A's role in mitosis and the effect of its inhibition.
Caption: A typical preclinical evaluation workflow for KIF18A inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments.
KIF18A ATPase Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the KIF18A motor domain. A common method is the ADP-Glo™ Kinase Assay.
-
Reagents: Recombinant human KIF18A motor domain, microtubules, ATP, ADP-Glo™ reagent, and the test inhibitor.
-
Procedure:
-
The KIF18A enzyme is incubated with microtubules in a reaction buffer.
-
The test inhibitor, at various concentrations, is added to the enzyme/microtubule mixture.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the ADP-Glo™ reagent is added to terminate the enzymatic reaction and deplete the remaining ATP.
-
A detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
The luminescence intensity, which is proportional to the ADP generated and thus the enzyme activity, is measured using a luminometer.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.
Cell Viability/Proliferation Assay
These assays determine the effect of KIF18A inhibitors on the growth and viability of cancer cell lines. The MTT assay is a widely used colorimetric method.
-
Cell Culture: Cancer cell lines (e.g., OVCAR-3, HCC1806) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of the KIF18A inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a period of 72 to 120 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the water-soluble MTT into an insoluble purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 can be determined.
In Vivo Tumor Xenograft Model
These studies evaluate the anti-tumor efficacy of KIF18A inhibitors in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., OVCAR-3) are subcutaneously injected into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are randomized into treatment and control groups. The treatment group receives the KIF18A inhibitor via a specific route (e.g., oral gavage) and schedule (e.g., once daily), while the control group receives the vehicle.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specific duration of treatment.
-
Data Analysis: The primary endpoint is typically the percentage of tumor growth inhibition (%TGI), which is calculated by comparing the change in tumor volume in the treated group to the control group. Tumor regression is also a key efficacy measure.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised to analyze the levels of biomarkers such as phospho-histone H3 (a marker of mitotic arrest) to confirm target engagement.
Conclusion
The preclinical data for the various KIF18A inhibitors reviewed here are highly encouraging. These agents demonstrate potent and selective activity against cancer cells with high chromosomal instability, leading to significant anti-tumor efficacy in in vivo models. The consistent findings across different chemical scaffolds and developing companies underscore the therapeutic potential of targeting KIF18A. As these molecules progress through clinical trials, they hold the promise of becoming a valuable new treatment option for patients with difficult-to-treat cancers such as high-grade serous ovarian cancer and triple-negative breast cancer. Further research will be crucial to identify predictive biomarkers to select patients most likely to benefit from this targeted therapy.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrocyclic KIF18A inhibitors show preclinical promise | BioWorld [bioworld.com]
Safety Operating Guide
Proper Disposal Procedures for KIF18A-IN-10
The following provides essential safety and logistical information for the proper disposal of KIF18A-IN-10, a potent KIF18A inhibitor. This guidance is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting. Adherence to these procedures is critical to mitigate potential environmental and health risks.
Hazard Identification and Safety Precautions
This compound, also identified as KIF18A inhibitor 24, is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to prevent its release into the environment.[1] Standard personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn when handling this compound to avoid direct contact.[2]
Quantitative Data Summary
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Data sourced from the Safety Data Sheet for KIF18A inhibitor 24.[1]
Experimental Protocols: Step-by-Step Disposal Procedure
The proper disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations.[2][3] The following is a general procedural guide for the disposal of this compound waste.
1. Waste Identification and Segregation:
- All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment, must be treated as hazardous waste.
- Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible substances.[4][5] Store waste in designated, compatible containers.[1][4]
2. Waste Container and Labeling:
- Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[4][6] The container should be made of a material that is compatible with the chemical.
- The label must include the words "Hazardous Waste," the full chemical name (this compound), and a clear indication of the associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").[4][5]
3. Storage of Chemical Waste:
- Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[4]
- This area should be secure, well-ventilated, and away from drains and sources of ignition.[1] Keep the container tightly sealed except when adding waste.[5]
4. Spillage and Decontamination:
- In the event of a spill, collect the spillage immediately.[1]
- Use an appropriate absorbent material for liquid spills.
- Decontaminate the affected area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.
5. Final Disposal:
- Do not dispose of this compound down the drain or in the regular trash.[2][7] This is to prevent the release of this aquatically toxic substance into the environment.
- Arrange for the collection of the hazardous waste by a licensed and approved waste disposal service.[6][7] Your institution's Environmental Health and Safety (EHS) department can provide specific guidance and arrange for pickup.[3]
- Follow all institutional procedures for waste pickup, including completing any necessary waste manifests or documentation.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
Safeguarding Your Research: A Comprehensive Guide to Handling KIF18A-IN-10
For Immediate Implementation: Researchers and laboratory personnel must adhere to stringent safety protocols when handling the potent KIF18A inhibitor, KIF18A-IN-10. This guide provides essential safety information, operational procedures, and disposal plans to ensure the well-being of laboratory staff and the integrity of experimental outcomes. This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Strict adherence to the following guidelines is mandatory.
Essential Safety and Handling Precautions
All personnel must familiarize themselves with the following safety protocols before commencing any work with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical. The following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles are required to prevent accidental splashes to the eyes.
-
Hand Protection: Nitrile gloves are mandatory. Gloves should be inspected for integrity before use and changed frequently, especially if contamination is suspected.
-
Body Protection: A laboratory coat must be worn and fully fastened.
-
Respiratory Protection: Handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust particles.
Engineering Controls
-
Ventilation: All work involving the solid form of this compound or the preparation of stock solutions must be conducted in a well-ventilated area, preferably within a chemical fume hood[1].
-
Eye Wash and Safety Shower: An operational and easily accessible eye wash station and safety shower are essential in the immediate work area.
Hazard and Precautionary Data Summary
For quick reference, the following table summarizes the key hazard and precautionary information for this compound, also identified as KIF18A inhibitor 24[1][2].
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling.[1] |
| Acute Aquatic Toxicity (Category 1) | GHS09 | Warning | H400: Very toxic to aquatic life. | P270: Do not eat, drink or smoke when using this product.[1] |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[1] | P273: Avoid release to the environment.[1] | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] | ||||
| P330: Rinse mouth.[1] | ||||
| P391: Collect spillage.[1] | ||||
| P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Experimental Protocol: Preparation of Stock Solution and Cell Treatment
The following is a standard operating procedure for the preparation of a this compound stock solution and its subsequent use in cell culture experiments.
Materials
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium
-
Cell line of interest (e.g., OVCAR3, MDA-MB-157)[2]
Procedure
-
Preparation of Stock Solution (in a chemical fume hood):
-
Tare a sterile, pre-weighed microcentrifuge tube on an analytical balance.
-
Carefully add the desired amount of this compound powder to the tube.
-
Record the exact weight.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in a tightly sealed, clearly labeled container.
-
-
Treatment of Cells:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to perform serial dilutions if very low final concentrations are required.
-
Remove the existing medium from the cells to be treated.
-
Add the medium containing the final concentration of this compound to the cells.
-
Return the cells to the incubator for the desired treatment period.
-
Disposal Plan
-
Chemical Waste: All materials contaminated with this compound, including pipette tips, tubes, and gloves, must be disposed of in a designated hazardous chemical waste container.
-
Liquid Waste: Unused stock solutions and cell culture medium containing the inhibitor must be collected and disposed of as hazardous chemical waste. Do not pour down the drain.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.
Visual Workflow for Handling this compound
Caption: Standard workflow for this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
